2,4-Dimethyl-1,3-pentadiene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123451. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethylpenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-6(2)5-7(3)4/h5H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSUNVGIWAFNBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60142854 | |
| Record name | 2,4-Dimethylpenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60142854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000-86-8 | |
| Record name | 2,4-Dimethyl-1,3-pentadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethylpenta-1,3-diene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Pentadiene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123451 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2,4-Dimethylpenta-1,3-diene | |
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| Record name | 2,4-dimethylpenta-1,3-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.434 | |
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| Record name | 2,4-DIMETHYLPENTA-1,3-DIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CJ16Y4NXU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Isomers and Stereochemistry of 2,4-Dimethyl-1,3-pentadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers and stereochemistry of 2,4-dimethyl-1,3-pentadiene, a conjugated diene with the molecular formula C₇H₁₂. This document details the constitutional isomers, stereochemical considerations, spectroscopic characterization, and synthetic methodologies relevant to this compound and its isomers. The information presented is intended to support research, development, and quality control activities in the chemical and pharmaceutical sciences.
Structural Isomers of C₇H₁₂ Dienes
The molecular formula C₇H₁₂ corresponds to a degree of unsaturation of two, indicating the presence of two double bonds, one triple bond, a ring and a double bond, or two rings. This guide focuses on the acyclic diene structural isomers. These isomers differ in the connectivity of their atoms, leading to distinct chemical and physical properties. The major acyclic diene isomers of C₇H₁₂ are categorized by their carbon skeleton and the position of the double bonds.
A representative list of acyclic structural isomers of heptadiene is provided below:
-
Heptadienes (Straight Chain)
-
1,2-Heptadiene
-
1,3-Heptadiene
-
1,4-Heptadiene
-
1,5-Heptadiene
-
1,6-Heptadiene
-
2,3-Heptadiene
-
2,4-Heptadiene
-
2,5-Heptadiene
-
3,4-Heptadiene
-
-
Methylhexadienes (Branched Chain)
-
2-Methyl-1,3-hexadiene
-
3-Methyl-1,3-hexadiene
-
4-Methyl-1,3-hexadiene
-
5-Methyl-1,3-hexadiene
-
2-Methyl-1,4-hexadiene
-
And numerous others
-
-
Dimethylpentadienes (Branched Chain)
-
This compound
-
2,3-Dimethyl-1,3-pentadiene
-
3,3-Dimethyl-1,4-pentadiene
-
2,4-Dimethyl-1,4-pentadiene[1]
-
And others
-
Stereochemistry of this compound
Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. For dienes, the most common form of stereoisomerism is geometric isomerism (E/Z isomerism) around the double bonds.
E/Z Isomerism in this compound
To determine the potential for E/Z isomerism, we must analyze the substituents on each carbon of the double bonds. The structure of this compound is (CH₃)₂C=CH-C(CH₃)=CH₂.
-
Double bond between C1 and C2: The C1 carbon is bonded to two hydrogen atoms. Since it has two identical substituents, there is no E/Z isomerism possible around this double bond.
-
Double bond between C3 and C4: The C4 carbon is bonded to two methyl groups. As it also has two identical substituents, there is no E/Z isomerism possible around this double bond.
Therefore, This compound does not exhibit E/Z stereoisomerism .
Conformational Isomers
This compound can exist as different conformational isomers due to rotation around the C2-C3 single bond. These conformers, often referred to as s-cis and s-trans, can have different energies and may influence the molecule's reactivity, particularly in cycloaddition reactions. The study of its various conformational isomers and their vibrational spectra has been a subject of interest.
The relationship between the structural and stereoisomers can be visualized as follows:
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂ | [2][3][4] |
| Molecular Weight | 96.17 g/mol | [3] |
| CAS Number | 1000-86-8 | [2][3][4] |
| Boiling Point | 94 °C | |
| Density | 0.744 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.441 | |
| Vapor Pressure | 67 mmHg (37.7 °C) |
Table 2: Spectroscopic Data
| Spectroscopy | Data | Reference |
| ¹H NMR | Spectral data available in databases. | [5] |
| ¹³C NMR | Spectral data available in databases. | [5][6][7] |
| Mass Spectrometry | Major peaks and fragmentation patterns available in NIST database. | [4] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands available in NIST database. | [4] |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and characterization of this compound and its isomers.
Synthesis of a Dimethylpentadiene Isomer (Illustrative Protocol)
Objective: To synthesize a dimethylpentadiene via dehydration of the corresponding diol.
Reaction Scheme (Hypothetical for this compound):
2,4-Dimethyl-2,4-pentanediol → this compound + 2 H₂O
Materials:
-
2,4-Dimethyl-2,4-pentanediol
-
Weakly acidic catalyst (e.g., mixture of oxalic acid and ferric chloride)[8]
-
500 mL three-necked flask
-
Stirring magneton
-
Fractionating column
-
Condenser
-
Receiving flask
-
Heating mantle
Procedure:
-
Set up the reaction apparatus consisting of the three-necked flask equipped with a stirring magneton, a fractionating column, a condenser, and a receiving flask.
-
Charge the flask with the starting diol and the weakly acidic catalyst.
-
Heat the reaction mixture to 120-150 °C with continuous stirring.
-
The diene product, being more volatile, will distill out of the reaction mixture as it is formed.
-
Collect the distillate in the receiving flask, which should be cooled in an ice bath to minimize evaporation.
-
The progress of the reaction and the purity of the product can be monitored by gas chromatography.
The logical workflow for this synthesis is as follows:
Spectroscopic Analysis Protocols
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified diene in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is homogeneous.
Data Acquisition:
-
¹H NMR: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
Objective: To identify characteristic functional groups and bond vibrations.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
Sample Preparation (Neat Liquid):
-
Place one or two drops of the liquid sample between two salt plates (e.g., NaCl or KBr).[9]
-
Gently press the plates together to form a thin film.[9]
-
Mount the plates in the spectrometer's sample holder.
Data Acquisition:
-
Record a background spectrum of the empty salt plates.
-
Record the sample spectrum over the range of approximately 4000 to 600 cm⁻¹.
-
The software will automatically subtract the background spectrum from the sample spectrum.
The general workflow for spectroscopic analysis is outlined below:
Conclusion
This technical guide has provided a detailed overview of the structural isomers and stereochemistry of this compound. The absence of E/Z isomerism in the target molecule simplifies its stereochemical profile, with conformational isomerism being the primary consideration. The provided data tables and illustrative experimental protocols offer a foundation for researchers and professionals working with this and related C₇H₁₂ dienes. Further research into specific synthetic routes and the isolation and characterization of its various structural isomers would be beneficial for a more complete understanding of this class of compounds.
References
- 1. 2,4-Dimethyl-1,4-pentadiene | C7H12 | CID 138137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [stenutz.eu]
- 3. 2,4-Dimethylpenta-1,3-diene | C7H12 | CID 66080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Pentadiene, 2,4-dimethyl- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound(1000-86-8) 13C NMR [m.chemicalbook.com]
- 8. CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
physical and chemical properties of 2,4-Dimethyl-1,3-pentadiene
An In-depth Technical Guide to 2,4-Dimethyl-1,3-pentadiene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the (CAS No. 1000-86-8), a versatile chemical intermediate. It includes key quantitative data, detailed experimental protocols for property determination, and an exploration of its chemical reactivity.
Core Physical and Chemical Properties
This compound is a clear, colorless to light yellow liquid.[1][2] Its key properties are summarized below.
Quantitative Data Summary
The following table presents the key .
| Property | Value | Units | Reference(s) |
| Molecular Formula | C₇H₁₂ | - | [1][3] |
| Molecular Weight | 96.17 | g/mol | [1][3] |
| CAS Number | 1000-86-8 | - | [1][3] |
| IUPAC Name | 2,4-dimethylpenta-1,3-diene | - | [3] |
| Synonyms | 1,1,3-Trimethylbutadiene | - | [4][5] |
| Appearance | Clear colorless to light yellow liquid | - | [1][2][6] |
| Melting Point | -114 | °C | [1][7][8] |
| Boiling Point | 93 - 94 | °C | [1][7][8] |
| Density | 0.744 (at 25 °C) | g/mL | [1][8] |
| 0.737 (at 20 °C) | g/mL | [2][7] | |
| Refractive Index (n²⁰/D) | 1.441 | - | [1][7][8] |
| Vapor Pressure | 67 | mm Hg (at 37.7 °C) | [1][8] |
| Flash Point | 10 °C (50 °F) - closed cup | °C (°F) | [1][4][8] |
| Solubility | Insoluble in water. | - | [9] |
| LogP (Octanol/Water Partition Coeff.) | 2.529 - 3.29 | - | [5][10] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
¹H NMR: The proton NMR spectrum provides information on the hydrogen environments in the molecule.
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms.[11][12]
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to the functional groups present, notably the C=C double bonds of the diene system and the C-H bonds.
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in structural elucidation. The molecular ion peak would be observed at an m/z ratio corresponding to its molecular weight (96.17).
Experimental Protocols
The determination of the physicochemical properties listed above follows standardized laboratory procedures. Below are detailed methodologies for key experiments.
Boiling Point Determination
The boiling point is a fundamental physical property that indicates purity.
Caption: Workflow for boiling point determination by distillation.
Methodology:
-
Apparatus Setup: A standard simple distillation apparatus is assembled. This includes a round-bottom flask, a condenser, a thermometer placed such that the bulb is just below the side arm of the distillation head, and a receiving flask.
-
Sample Preparation: Approximately 5-10 mL of this compound is placed into the distillation flask along with a few boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated using a heating mantle.
-
Observation: As the liquid heats, vapors will rise and begin to condense on the thermometer bulb. The temperature is recorded when it stabilizes, which occurs when the rate of condensation equals the rate of vaporization, and a steady drip of condensate is collected in the receiving flask.
-
Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure (760 mmHg) if the measurement is performed at a different pressure.
Density Measurement
Density is typically measured using a pycnometer or a digital density meter.
Methodology (Pycnometer):
-
Weighing the Empty Pycnometer: A clean, dry pycnometer of a known volume is accurately weighed.
-
Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the sample is equilibrated to the desired temperature (e.g., 25 °C) in a water bath.
-
Weighing the Filled Pycnometer: The filled pycnometer is weighed.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Refractive Index Measurement
The refractive index is a measure of how light propagates through the substance and is a sensitive indicator of purity.
Methodology (Abbe Refractometer):
-
Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water.
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.
-
Temperature Control: The temperature of the prisms is maintained at 20 °C using a circulating water bath.
-
Measurement: The eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the scale.
Chemical Reactivity and Applications
The chemical behavior of this compound is dominated by its conjugated diene system, making it a valuable intermediate in organic synthesis.[13][14]
Key Reactions
-
Cycloaddition Reactions (Diels-Alder): As a conjugated diene, it readily participates in [4+2] cycloaddition reactions with various dienophiles (e.g., maleic anhydride) to form cyclohexene (B86901) derivatives.[13] These derivatives are important in the synthesis of fragrances and other complex molecules.[15]
-
Polymerization: The diene functionality allows it to undergo polymerization, contributing to the development of novel materials.[13]
-
Electrophilic Addition: It reacts with electrophiles like hydrogen halides (e.g., HCl, HBr).[16][17] The reaction can proceed via 1,2- or 1,4-addition, leading to a mixture of kinetic and thermodynamic products due to the formation of a resonance-stabilized allylic carbocation intermediate.
Caption: Generalized Diels-Alder reaction pathway.
Safety and Handling
This compound is a highly flammable liquid and vapor.[4][18][19][20] It is also an irritant to the skin, eyes, and respiratory system.[8][18][19][20]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18] Keep away from heat, sparks, open flames, and other sources of ignition.[18] All equipment must be grounded to prevent static discharge.[18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][18]
-
Stability: The compound is stable under normal conditions but may be prone to polymerization if heated or contaminated.[9][18] It is incompatible with strong oxidizing agents.[18]
References
- 1. This compound CAS#: 1000-86-8 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 2,4-Dimethylpenta-1,3-diene | C7H12 | CID 66080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 98 1000-86-8 [sigmaaldrich.com]
- 5. 1,3-Pentadiene, 2,4-dimethyl- (CAS 1000-86-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. This compound [stenutz.eu]
- 8. chembk.com [chembk.com]
- 9. 1,3-Pentadiene | C5H8 | CID 62204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,4-Dimethylpenta-1,3-diene | SIELC Technologies [sielc.com]
- 11. spectrabase.com [spectrabase.com]
- 12. This compound(1000-86-8) 13C NMR spectrum [chemicalbook.com]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
- 15. CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene - Google Patents [patents.google.com]
- 16. Solved Draw the major products obtained from the reaction of | Chegg.com [chegg.com]
- 17. organic chemistry - Reaction of HBr + 2,4-dimethylpent-1,3-diene yields 3 products? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 18. fishersci.com [fishersci.com]
- 19. This compound, 95% | Fisher Scientific [fishersci.ca]
- 20. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
An In-depth Technical Guide to 2,4-Dimethyl-1,3-pentadiene (CAS 1000-86-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 2,4-Dimethyl-1,3-pentadiene (CAS No. 1000-86-8), a versatile conjugated diene. It is an important intermediate in organic synthesis, valued for its role in polymerization and cycloaddition reactions.[1][2] This guide consolidates its chemical and physical properties, spectral data, and safety information into accessible tables. Furthermore, it details experimental protocols for its synthesis and a representative cycloaddition reaction. Visual diagrams are provided to illustrate reaction mechanisms and analytical workflows, offering a thorough resource for laboratory and development applications.
Chemical Identity and Physical Properties
This compound is a colorless, highly flammable liquid with a characteristic odor.[3] Structurally, it is a seven-carbon conjugated diene with two methyl groups at the second and fourth positions.[3] This structure makes it highly reactive and useful as a building block in the synthesis of more complex molecules and polymers.[1]
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 1000-86-8 | [3][4][5][6] |
| Molecular Formula | C₇H₁₂ | [3][4][5][6] |
| Molecular Weight | 96.17 g/mol | [4][5][6] |
| IUPAC Name | 2,4-dimethylpenta-1,3-diene | [7][8] |
| Synonyms | 1,1,3-Trimethylbutadiene, 2,4-Dimethylpenta-1,3-diene | [3][4][6] |
| Appearance | Colorless liquid | [3] |
| Density | 0.744 g/mL at 25 °C | [5][9][10] |
| Boiling Point | 94-96 °C | [5][9][11] |
| Melting Point | -114 °C | [11] |
| Flash Point | 10 °C (50 °F) - closed cup | [5][9][12] |
| Vapor Pressure | 67 mmHg at 37.7 °C | [9][12] |
| Refractive Index (n20/D) | 1.441 | [9][11][12] |
| LogP (Octanol/Water) | 3.29 |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 2: Spectroscopic and Analytical Data
| Data Type | Key Information | Source(s) |
| InChI | InChI=1S/C7H12/c1-6(2)5-7(3)4/h5H,1H2,2-4H3 | [3][8][9] |
| InChI Key | CMSUNVGIWAFNBG-UHFFFAOYSA-N | [3][6][9] |
| SMILES | C=C(C)C=C(C)C | [3][7][9] |
| IR Spectroscopy | Data available via vapor phase, capillary cell, and ATR-IR techniques. | [4] |
| Mass Spectrometry | Electron ionization mass spectrum data is available. | [13][14] |
| ¹H NMR, ¹³C NMR | Spectral data available. | [14] |
| GC Retention Index | Kovats Retention Index (Standard non-polar): 698, 700 |
Reactivity and Applications
The conjugated diene system in this compound makes it a highly reactive and versatile intermediate in organic synthesis.[1] Its primary applications stem from its participation in:
-
Polymerization Reactions: It serves as a monomer in the synthesis of various polymers.[3]
-
Cycloaddition Reactions: It readily undergoes Diels-Alder reactions with various dienophiles to form cyclohexene (B86901) derivatives.[1] This reactivity is fundamental in constructing complex cyclic systems.
-
Functional Group Interconversions: The double bonds can be subjected to a variety of addition reactions with electrophiles.[3]
These reactions are efficient and can simplify complex synthetic routes, often leading to improved yields and lower production costs.[1]
Experimental Protocols
Detailed methodologies are essential for the safe and effective use of this compound in a research setting.
Synthesis Protocol: Two-Step Dehydration
A method for preparing 2-methyl-1,3-pentadiene (B74102) (an isomer, but the protocol is illustrative of diene synthesis) involves a two-step dehydration of 2-methyl-2,4-pentanediol using a weakly acidic catalyst. This approach improves yield and selectivity over single-step dehydration with strong acids.
Step 1: Preparation of 4-methyl-4-penten-2-ol (B1580817)
-
To a 500 mL three-necked flask equipped with a stirrer, add 300g of 2-methyl-2,4-pentanediol.
-
Add 3g of a montmorillonite-supported ferric chloride catalyst.
-
Connect a fractionating column, condenser, and receiving flask to the apparatus.
-
Heat the reaction mixture to 110-140 °C.
-
The product, 4-methyl-4-penten-2-ol, is distilled out during the reaction. Purity is monitored by gas chromatography.
Step 2: Preparation of 2-methyl-1,3-pentadiene
-
To a 500 mL three-necked flask with a stirrer, add 300g of 4-methyl-4-penten-2-ol from the previous step.
-
Add 6g of a catalyst mixture, such as oxalic acid and citric acid (1:1 mass ratio) or potassium bisulfate and citric acid (1:2 mass ratio).
-
Connect a fractionating column, condenser, and receiving flask.
-
Heat the reaction mixture to 120-150 °C.
-
The final product, 2-methyl-1,3-pentadiene, is continuously distilled from the reaction mixture.
-
Purity is assessed by gas chromatography, with yields reported to be over 80%.
(This protocol is adapted from a synthesis method for an isomer and should be considered a representative example of diene synthesis.)
Reaction Protocol: Diels-Alder Cycloaddition
The Diels-Alder reaction is a cornerstone of this diene's reactivity. The following is a general procedure, adapted from the reaction of a similar diene (2,3-dimethyl-1,3-butadiene) with maleic anhydride (B1165640).
Materials:
-
This compound (Diene)
-
Maleic Anhydride (Dienophile)
-
Anhydrous solvent (e.g., Toluene or Xylene)
-
Reaction flask with reflux condenser and drying tube
-
Stirring apparatus
-
Crystallization solvent (e.g., Hexanes)
Procedure:
-
In a clean, dry round-bottomed flask, dissolve 1.0 g of maleic anhydride in a minimal amount of the chosen anhydrous solvent.
-
Add a stoichiometric equivalent of this compound to the flask.
-
The reaction is often exothermic and may proceed by gently warming the mixture. For less reactive systems, attach a reflux condenser and heat the mixture to reflux for 30-60 minutes.
-
Monitor the reaction progress by TLC or GC until the starting materials are consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product, a bicyclic anhydride, may crystallize upon cooling. If not, place the flask in an ice bath to induce crystallization.
-
Add a non-polar solvent like hexanes to precipitate the product fully and wash away unreacted starting materials.
-
Collect the solid product crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the product and determine its melting point and yield. Characterize using IR and NMR spectroscopy.
Caption: Diels-Alder reaction of this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC): A reverse-phase (RP) HPLC method can be used for the analysis of this compound.
-
Column: Newcrom R1 or similar reverse-phase column.[6]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with phosphoric acid as a modifier.[6] For mass spectrometry (MS) compatible applications, formic acid should be substituted for phosphoric acid.[6]
-
Detection: UV or MS detector.
Caption: General workflow for HPLC analysis.
Gas Chromatography (GC): GC is suitable for analyzing the volatile this compound. The Kovats retention index, a measure of where a compound elutes relative to n-alkanes, has been reported as approximately 698-700 on a standard non-polar column.
-
Column: A non-polar capillary column (e.g., OV-101, HP-PONA).
-
Carrier Gas: Helium or Hydrogen.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Temperature Program: A temperature ramp is typically used to ensure good separation of components.
Safety and Handling
This compound is a hazardous substance and requires careful handling in a well-ventilated area, preferably a fume hood.
Table 3: GHS Hazard Information
| Hazard Class | Code | Description | Source(s) |
| Flammable Liquids | H225 | Highly flammable liquid and vapor | [4][5][15] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4][5][15] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4][5][15] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [4][5][15] |
Handling and Storage:
-
Handling: Wear suitable protective clothing, including chemical-impermeable gloves and eye/face protection. Avoid contact with skin and eyes and prevent inhalation of vapors. Use non-sparking tools and take measures to prevent electrostatic discharge.
-
Storage: Store in a cool, well-ventilated place away from heat, sparks, and open flames. Keep the container tightly closed and store locked up.
First Aid Measures:
-
If on Skin: Immediately remove all contaminated clothing. Rinse the affected area with plenty of water. If irritation occurs, seek medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
In Case of Fire: Use appropriate extinguishing media for flammable liquids.
References
- 1. atc.io [atc.io]
- 2. agilent.com [agilent.com]
- 3. 2,4-Dimethylpenta-1,3-diene | SIELC Technologies [sielc.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. 2,4-Dimethylpenta-1,3-diene | C7H12 | CID 66080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. permapure.com [permapure.com]
- 12. 1,3-Pentadiene, 2,4-dimethyl- [webbook.nist.gov]
- 13. 2,3-Dimethyl-1,3-pentadiene | C7H12 | CID 137118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Theoretical Conformational Analysis of 2,4-Dimethyl-1,3-pentadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical conformational analysis of 2,4-Dimethyl-1,3-pentadiene. Due to the limited public availability of specific experimental and computational data for this molecule, this guide synthesizes information from foundational studies on related 1,3-dienes to present a thorough methodology and representative findings. The principles and techniques described herein are directly applicable to the detailed conformational analysis of this compound and similar conjugated systems.
Introduction to Conformational Isomerism in this compound
This compound, a substituted conjugated diene, primarily exhibits conformational isomerism arising from the rotation around the central C2-C3 single bond. This rotation gives rise to two principal planar conformers: the s-trans and the s-cis forms. In the s-trans conformation, the two double bonds are on opposite sides of the central single bond, leading to a more extended structure. Conversely, the s-cis conformation places the double bonds on the same side, resulting in a more compact, U-shaped geometry.
The interplay between these conformers is critical in determining the molecule's reactivity, particularly in pericyclic reactions like the Diels-Alder cycloaddition, where the s-cis conformation is a prerequisite. The relative stability of these conformers and the energy barrier to their interconversion are governed by a combination of steric and electronic effects.
Based on available abstracts of computational studies, it is understood that for this compound, two stable conformations, s-trans and s-cis, have been identified, with the s-trans conformer being the more stable of the two.
Computational Methodology for Conformational Analysis
The theoretical investigation of conformational isomers and their energy landscapes relies heavily on computational quantum chemistry methods. A typical workflow for such an analysis is outlined below.
Initial Structure Generation and Optimization
The process begins with the generation of the initial 3D structures of the possible conformers, primarily the s-trans and s-cis isomers of this compound. These initial geometries are then optimized to find the local energy minima on the potential energy surface. This is achieved using various levels of theory, with Density Functional Theory (DFT) being a widely used and effective method.
A common choice for such calculations is the B3LYP functional combined with a suitable basis set, such as 6-31G(d). For more accurate energy calculations, higher-level basis sets like 6-311++G(d,p) may be employed.
Potential Energy Surface Scan
To determine the rotational barrier between the conformers, a potential energy surface (PES) scan is performed. This involves systematically rotating the dihedral angle around the central C2-C3 bond and calculating the energy at each step while allowing the rest of the molecule to relax. This scan reveals the energy profile of the interconversion, identifying the transition state and the energy barrier.
Vibrational Frequency Analysis
Following geometry optimization, vibrational frequency calculations are performed for the identified conformers and the transition state. These calculations serve two main purposes:
-
Confirmation of Stationary Points: Real frequencies for all vibrational modes confirm that the optimized structures are true energy minima (stable conformers). The presence of a single imaginary frequency confirms a first-order saddle point, which corresponds to the transition state.
-
Thermodynamic Properties: The calculated frequencies are used to determine thermodynamic properties such as zero-point vibrational energy (ZPVE), thermal energy, and entropy, which are crucial for calculating the relative Gibbs free energies of the conformers.
Quantitative Data on Conformational Isomers
While the specific quantitative data for this compound is not publicly available, the following tables present representative data for related 1,3-dienes, illustrating the expected trends and the type of information generated from a thorough conformational analysis.
Table 1: Calculated Relative Energies of 1,3-Diene Conformers
| Molecule | Conformer | Level of Theory | Relative Energy (kcal/mol) |
| 1,3-Butadiene | s-trans | B3LYP/6-31G(d) | 0.00 |
| s-cis | B3LYP/6-31G(d) | 2.5 - 3.0 | |
| Isoprene | s-trans | B3LYP/6-31G(d) | 0.00 |
| s-cis | B3LYP/6-31G(d) | ~2.0 | |
| 2,3-Dimethyl-1,3-butadiene | s-trans | B3LYP/6-31G(d) | 0.00 |
| s-cis | B3LYP/6-31G(d) | ~1.8 |
Note: These are approximate values from various computational studies and are intended for illustrative purposes.
Table 2: Calculated Rotational Barriers for 1,3-Diene Interconversion
| Molecule | Transition State | Level of Theory | Rotational Barrier (kcal/mol) |
| 1,3-Butadiene | gauche | B3LYP/6-31G(d) | 5.0 - 7.0 |
| Isoprene | gauche | B3LYP/6-31G(d) | ~4.5 |
| 2,3-Dimethyl-1,3-butadiene | gauche | B3LYP/6-31G(d) | ~4.0 |
Note: The transition state for the s-trans to s-cis interconversion is typically a non-planar gauche structure.
Visualizing Conformational Relationships
Diagrams are essential for visualizing the relationships between different conformers and the energy profile of their interconversion.
Spectroscopic Profile of 2,4-Dimethyl-1,3-pentadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dimethyl-1,3-pentadiene, a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon environments.
¹H NMR Spectral Data
The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The data presented below was typically acquired in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.8 | Singlet | 1H | CH at C3 |
| ~4.8 | Singlet | 2H | CH₂ at C1 |
| ~1.9 | Singlet | 3H | CH₃ at C2 |
| ~1.8 | Singlet | 6H | (CH₃ )₂ at C4 |
¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~145 | C 4 |
| ~140 | C 2 |
| ~120 | C 3 |
| ~115 | C 1 |
| ~25 | C H₃ at C2 |
| ~20 | (C H₃)₂ at C4 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, typically obtained as a neat liquid, shows characteristic absorptions for its alkene and alkyl groups.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3090 | =C-H stretch (vinyl) |
| ~2970-2850 | C-H stretch (alkyl) |
| ~1645, 1600 | C=C stretch (conjugated diene) |
| ~1450, 1375 | C-H bend (alkyl) |
| ~890 | =C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 96 | Moderate | [M]⁺ (Molecular Ion) |
| 81 | High | [M - CH₃]⁺ |
| 67 | Moderate | [M - C₂H₅]⁺ |
| 55 | High | [C₄H₇]⁺ |
| 41 | High | [C₃H₅]⁺ (Allyl cation) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
NMR Spectroscopy
Sample Preparation: A small amount of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃).[1] A small amount of tetramethylsilane (TMS) is often added as an internal reference (0 ppm). The solution is then transferred to a 5 mm NMR tube.
Data Acquisition: The NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher for protons. For ¹³C NMR, a proton-decoupled spectrum is usually acquired to simplify the spectrum to single lines for each carbon. Standard acquisition parameters for ¹H and ¹³C NMR are used, including an appropriate number of scans to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy (Neat Liquid)
Sample Preparation: A drop of the neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[2][3]
Data Acquisition: The salt plates are mounted in the sample holder of an FT-IR spectrometer. A background spectrum of the clean, empty salt plates is first recorded. Then, the spectrum of the sample is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.[4]
Mass Spectrometry (GC-MS with Electron Ionization)
Sample Introduction: For volatile compounds like this compound, Gas Chromatography (GC) is a common method for sample introduction into the mass spectrometer.[5] The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column.
Ionization and Analysis: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6] The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected. The resulting mass spectrum is a plot of ion intensity versus m/z.[7]
Visualizations
The following diagrams illustrate the structure of this compound and a general workflow for its spectroscopic analysis.
References
- 1. 1,3-Pentadiene, 2,4-dimethyl- [webbook.nist.gov]
- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 4. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. What are the common ionization methods for GC/MS [scioninstruments.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
An In-depth Technical Guide to the Electronic Structure of 2,4-Dimethyl-1,3-pentadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic structure of 2,4-Dimethyl-1,3-pentadiene, a conjugated diene of interest in organic synthesis and materials science. This document delves into the molecular orbital theory, conformational analysis, and spectroscopic properties of the molecule. Key quantitative data from theoretical and experimental studies are summarized, and detailed experimental protocols for relevant analytical techniques are provided. Furthermore, this guide presents visualizations of key concepts and workflows to facilitate a deeper understanding of the electronic characteristics of this molecule.
Introduction
This compound is a conjugated diene with the chemical formula C₇H₁₂. Its structure, featuring a system of alternating double and single bonds, gives rise to unique electronic properties that are of significant interest in various chemical applications, including as a monomer in polymerization and as a reactant in cycloaddition reactions.[1] Understanding the electronic structure of this molecule is crucial for predicting its reactivity, stability, and spectroscopic behavior. This guide aims to provide a detailed overview of the electronic landscape of this compound, drawing from both theoretical and experimental findings.
Molecular Geometry and Conformational Analysis
The spatial arrangement of atoms in this compound significantly influences its electronic properties. The molecule can exist in different conformations due to rotation around the central C2-C3 single bond. The two primary planar conformations are the s-trans and s-cis conformers.
An ab initio computational study on the conformational isomerism of this compound has indicated that the molecular skeleton is nearly planar.[1] This planarity is a key factor in enabling the delocalization of π-electrons across the conjugated system.
DOT script for the logical relationship between planarity and π-electron delocalization:
Table 1: Calculated Geometric Parameters for a Generic s-trans Conjugated Diene
| Parameter | Bond | Typical Calculated Value |
| Bond Length | C1=C2 | ~1.34 Å |
| C2-C3 | ~1.46 Å | |
| C3=C4 | ~1.35 Å | |
| Bond Angle | ∠C1-C2-C3 | ~124° |
| ∠C2-C3-C4 | ~123° | |
| Dihedral Angle | ∠C1-C2-C3-C4 | 180° |
Molecular Orbital Theory
The electronic structure of this compound is best described by molecular orbital (MO) theory. The four p-orbitals of the conjugated system combine to form four π molecular orbitals: two bonding (π₁ and π₂) and two anti-bonding (π₃* and π₄*). The four π-electrons of the diene system occupy the two bonding molecular orbitals in the ground state.
The energy difference between the Highest Occupied Molecular Orbital (HOMO), which is π₂, and the Lowest Unoccupied Molecular Orbital (LUMO), which is π₃*, is of particular importance as it dictates the energy required for electronic transitions.
DOT script for the Molecular Orbital Energy Level Diagram:
Spectroscopic Properties
UV-Visible Spectroscopy
UV-Visible spectroscopy is a key technique for probing the electronic transitions in conjugated systems. The absorption of UV or visible light promotes an electron from the HOMO to the LUMO. For this compound, the longest wavelength absorption maximum (λmax) has been reported to be 232 nm .[2] This absorption corresponds to the π₂ → π₃* transition. Alkyl substitution on the butadiene backbone generally leads to a bathochromic (red) shift in the λmax.[2]
Table 2: UV Absorption Maxima for Various Alkyl-Substituted 1,3-Butadienes
| Compound | λmax (nm) |
| 1,3-Butadiene | 217 |
| 2-Methyl-1,3-butadiene | 220 |
| 1,3-Pentadiene (B166810) | 223 |
| 2,3-Dimethyl-1,3-butadiene | 226 |
| This compound | 232 [2] |
| 2,5-Dimethyl-2,4-hexadiene | 240 |
Photoelectron Spectroscopy
Reactivity: The Diels-Alder Reaction
The conjugated diene system of this compound makes it a suitable candidate for participating in Diels-Alder reactions, a powerful tool for the formation of six-membered rings.[4] In this [4+2] cycloaddition reaction, the diene reacts with a dienophile. For the reaction to occur, the diene must adopt the s-cis conformation.
DOT script for the Diels-Alder reaction workflow:
The presence of methyl groups at the C2 and C4 positions introduces steric hindrance, which can influence the reactivity of this compound in Diels-Alder reactions. Steric hindrance can disfavor the formation of the required s-cis conformation, potentially slowing down the reaction rate.[4][5] However, electron-donating alkyl groups on the diene can also increase the energy of the HOMO, which can accelerate the reaction with electron-poor dienophiles.[6]
Experimental Protocols
UV-Visible Spectroscopy
Objective: To determine the absorption maximum (λmax) of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., hexane (B92381) or ethanol)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.5 and 1.5 at the λmax.
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Replace the blank cuvette with a cuvette containing the sample solution.
-
Record the absorption spectrum of the sample.
-
Identify the wavelength of maximum absorbance (λmax) from the spectrum.
Photoelectron Spectroscopy (General Protocol)
Objective: To measure the ionization energies of the valence electrons of a volatile organic compound like this compound.
Apparatus:
-
Photoelectron spectrometer with a UV source (e.g., He(I) lamp)
-
Gas-phase sample introduction system
-
High-vacuum chamber
-
Electron energy analyzer
-
Detector
Procedure:
-
Introduce a gaseous sample of this compound into the high-vacuum chamber of the spectrometer.
-
Irradiate the sample with a monochromatic UV light source.
-
The emitted photoelectrons are directed into an electron energy analyzer.
-
The analyzer separates the electrons based on their kinetic energy.
-
A detector counts the number of electrons at each kinetic energy, generating a photoelectron spectrum.
-
The ionization energy is calculated by subtracting the kinetic energy of the photoelectrons from the energy of the incident photons.
Conclusion
The electronic structure of this compound is characterized by a nearly planar conjugated π-system, leading to a UV absorption maximum at 232 nm. While detailed experimental data on its molecular geometry and photoelectron spectrum are limited, computational studies and comparisons with similar molecules provide valuable insights. The interplay of steric and electronic effects of the methyl substituents influences its conformational preferences and reactivity, particularly in important synthetic reactions like the Diels-Alder cycloaddition. Further experimental and theoretical investigations would be beneficial for a more complete understanding of this molecule's electronic landscape and its potential applications.
References
- 1. 13.5. The Diels-Alder reaction | Organic Chemistry II [courses.lumenlearning.com]
- 2. The following ultraviolet absorption maxima have been measured:1,3-Butadi.. [askfilo.com]
- 3. Reactivity and core-ionization energies in conjugated dienes. Carbon 1s photoelectron spectroscopy of 1,3-pentadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Synthesis and Isolation of 2,4-Dimethyl-1,3-pentadiene for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the laboratory-scale synthesis, isolation, and characterization of 2,4-dimethyl-1,3-pentadiene, a valuable conjugated diene in organic synthesis. This document details two primary synthetic routes—the dehydration of 2,4-dimethyl-3-pentanol (B146734) and a plausible Wittig reaction pathway. It includes detailed experimental protocols, data presentation in tabular format for clarity, and visual diagrams to elucidate reaction pathways and workflows.
Introduction
This compound is a versatile building block in chemical synthesis, known for its participation in cycloaddition reactions and polymerizations.[1] Its conjugated diene structure makes it a reactive intermediate for constructing complex molecular architectures. This guide outlines reliable methods for its preparation and purification in a laboratory setting, ensuring a high-purity product suitable for research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, purification, and characterization of the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂ | |
| Molecular Weight | 96.17 g/mol | |
| Boiling Point | 94 °C (lit.) | |
| Density | 0.744 g/mL at 25 °C (lit.) | |
| Refractive Index (n₂₀/D) | 1.441 (lit.) | |
| Flash Point | 10 °C (closed cup) | |
| CAS Number | 1000-86-8 |
Synthesis Methodologies
Two primary synthetic routes for this compound are detailed below: acid-catalyzed dehydration of 2,4-dimethyl-3-pentanol and a proposed Wittig reaction.
Method 1: Acid-Catalyzed Dehydration of 2,4-Dimethyl-3-pentanol
This is a classical and often effective method for the generation of alkenes. The reaction proceeds via an E1 mechanism for secondary and tertiary alcohols, involving the formation of a carbocation intermediate.[2]
Reaction Scheme:
Experimental Protocol:
Materials:
-
2,4-Dimethyl-3-pentanol
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Anhydrous sodium sulfate (B86663) or calcium chloride for drying
-
Saturated sodium bicarbonate solution
-
Ice
-
Boiling chips
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)[1]
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Separatory funnel
Procedure:
-
Place 2,4-dimethyl-3-pentanol into a round-bottom flask with a few boiling chips.
-
Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the flask while cooling in an ice bath.
-
Set up a fractional distillation apparatus.[1]
-
Gently heat the mixture to initiate the dehydration. The product diene, being more volatile, will distill over.[3] The reaction temperature should be carefully controlled to favor the formation of the desired diene and minimize side reactions. For secondary alcohols, a temperature range of 100-140 °C is typical.
-
Collect the distillate in a receiving flask cooled in an ice bath. The distillate will contain the diene and water.
-
Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any acid, followed by a water wash.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or calcium chloride.
-
Purify the crude product by fractional distillation, collecting the fraction boiling around 94 °C.
Logical Workflow for Dehydration Synthesis:
Method 2: Wittig Reaction
The Wittig reaction is a powerful method for alkene synthesis from aldehydes or ketones and a phosphonium (B103445) ylide.[4][5] For the synthesis of this compound, a plausible retrosynthetic analysis suggests the reaction between acetone (B3395972) and isopropylidenetriphenylphosphorane.
Retrosynthetic Analysis:
Experimental Protocol:
A detailed protocol for this specific Wittig reaction is not available in the searched literature. The following is a generalized procedure based on known Wittig reactions.[4][6]
Part A: Preparation of Isopropyltriphenylphosphonium (B8661593) Bromide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (B44618) in a suitable anhydrous solvent like toluene (B28343) or acetonitrile.
-
Add 2-bromopropane (B125204) to the solution.
-
Heat the mixture to reflux for several hours to form the phosphonium salt.
-
Cool the reaction mixture and collect the precipitated isopropyltriphenylphosphonium bromide by filtration.
-
Wash the salt with a cold solvent and dry it under vacuum.
Part B: Wittig Reaction
-
Suspend the isopropyltriphenylphosphonium bromide in anhydrous diethyl ether or THF in a flame-dried, inert-atmosphere flask.
-
Cool the suspension in an ice or dry ice/acetone bath.
-
Add a strong base, such as n-butyllithium or phenyllithium, dropwise to generate the red-orange colored ylide, isopropylidenetriphenylphosphorane.
-
To the ylide solution, add a stoichiometric amount of acetone dropwise while maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by adding water.
-
Extract the product with a low-boiling organic solvent like pentane.
-
Wash the organic extracts with water and brine, then dry over an anhydrous salt.
-
The triphenylphosphine oxide byproduct is often poorly soluble in non-polar solvents and may precipitate out.[7]
-
Carefully remove the solvent by distillation.
-
Purify the resulting this compound by fractional distillation.
Wittig Reaction Pathway Diagram:
References
- 1. adichemistry.com [adichemistry.com]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Reactivity of the Conjugated Diene System in 2,4-Dimethyl-1,3-pentadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of the conjugated diene system in 2,4-dimethyl-1,3-pentadiene. The document delves into the key reaction types characteristic of conjugated dienes, including electrophilic additions, Diels-Alder reactions, and polymerization, with a specific focus on the unique behavior imparted by the methyl substituents on the pentadiene skeleton. This guide synthesizes available data on reaction mechanisms, product outcomes, and stereoselectivity. Detailed experimental protocols, where available, are provided, alongside visualizations of reaction pathways to facilitate a deeper understanding of the molecule's reactivity. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development, aiding in the prediction of reaction outcomes and the design of novel synthetic routes involving this versatile diene.
Introduction
This compound is a conjugated diene that serves as a valuable intermediate in various organic syntheses.[1] Its conjugated double bond system is the focal point of its reactivity, participating in a range of addition and cycloaddition reactions. The presence of four methyl groups on the diene backbone significantly influences its electronic properties and steric environment, leading to specific reactivity patterns and product distributions. Understanding these nuances is critical for its effective utilization in the synthesis of complex organic molecules, polymers, and pharmacologically active compounds.
This guide will explore the core aspects of this compound's reactivity, with a focus on providing practical, data-driven insights for laboratory applications.
General Reactivity Principles
The reactivity of this compound is governed by the electronic and steric effects of its methyl substituents. The methyl groups are electron-donating, which increases the electron density of the π-system, making the diene more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted 1,3-butadiene. However, these methyl groups also introduce significant steric hindrance, which can influence the regioselectivity and stereoselectivity of its reactions.
A key aspect of the reactivity of open-chain conjugated dienes is their conformational isomerism between the s-cis and s-trans conformations. The s-trans conformation is generally more stable due to reduced steric hindrance.[2] However, for a concerted [4+2] cycloaddition like the Diels-Alder reaction to occur, the diene must adopt the less stable s-cis conformation.[3] The substitution pattern in this compound influences the energy barrier for this conformational change.
Electrophilic Addition Reactions
Conjugated dienes undergo electrophilic addition to yield 1,2- and 1,4-addition products. The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. The distribution of these products is often dependent on the reaction temperature, a phenomenon known as kinetic versus thermodynamic control.[4][5] At lower temperatures, the reaction is under kinetic control, favoring the product that is formed faster (usually the 1,2-adduct). At higher temperatures, the reaction is under thermodynamic control, favoring the more stable product (often the 1,4-adduct).[5]
Addition of Hydrogen Halides (HX)
The addition of a hydrogen halide, such as HCl, to this compound is predicted to proceed through the formation of the most stable carbocation intermediate. Protonation of the C1 carbon leads to a tertiary allylic carbocation, which is stabilized by resonance.
In the specific case of the addition of one equivalent of HCl to this compound, it has been determined that the kinetic and thermodynamic products are identical.[1][6] This is a notable deviation from the typical behavior of less substituted conjugated dienes.
Reaction Products:
| Reactant | Reagent | Product(s) | Product Type |
| This compound | HCl (1 equiv.) | 4-Chloro-2,4-dimethyl-2-pentene | Kinetic & Thermodynamic |
Reaction Pathway for HCl Addition:
Figure 1: Reaction pathway for the addition of HCl to this compound.
Addition of Halogens (X₂)
Diels-Alder Reaction
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[3] This reaction is highly valuable in organic synthesis due to its stereospecificity and high yields. For the reaction to occur, the diene must be in the s-cis conformation.
While no specific experimental data for the Diels-Alder reaction of this compound is available, a detailed protocol for the structurally similar 2,3-dimethyl-1,3-butadiene (B165502) with maleic anhydride (B1165640) provides a good model.[8] The methyl groups on this compound are expected to increase the reactivity of the diene due to their electron-donating nature.
Expected Reaction with Maleic Anhydride
The reaction of this compound with an electron-poor dienophile like maleic anhydride is expected to proceed readily to form the corresponding cyclohexene (B86901) derivative.
Workflow for a Generic Diels-Alder Reaction:
Figure 2: General experimental workflow for a Diels-Alder reaction.
Experimental Protocol (Adapted for this compound and Maleic Anhydride)
This protocol is adapted from a procedure for 2,3-dimethyl-1,3-butadiene and should be optimized for this compound.[8]
Materials:
-
This compound
-
Maleic anhydride
-
Toluene (or another suitable solvent)
-
Hexanes (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve maleic anhydride in a minimal amount of toluene.
-
Add a stoichiometric equivalent of this compound to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the disappearance of the starting materials), allow the mixture to cool to room temperature.
-
Cool the flask in an ice bath to induce crystallization of the product.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold hexanes.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to obtain the pure Diels-Alder adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.
Polymerization
This compound can undergo polymerization, primarily through cationic mechanisms, due to the formation of a stable tertiary allylic carbocation upon initiation. The resulting polymer structure and properties are influenced by the polymerization conditions.
Cationic Polymerization
Cationic polymerization is initiated by a protic or Lewis acid. The initiator generates a carbocation which then propagates by adding to monomer units. For this compound, initiation would lead to a tertiary allylic carbocation, which is a favorable intermediate for propagation.
General Mechanism of Cationic Polymerization:
Figure 3: Fundamental steps of cationic polymerization.
Experimental Protocol for Cationic Polymerization (General)
This is a general procedure and specific conditions for this compound may need to be optimized.
Materials:
-
This compound (purified and dried)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or hexane)
-
Lewis acid initiator (e.g., BF₃·OEt₂, AlCl₃)
-
Quenching agent (e.g., methanol)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent and cool to the desired reaction temperature (e.g., -78 °C).
-
Add the purified this compound monomer to the cooled solvent.
-
Slowly add the Lewis acid initiator to the stirred solution.
-
Allow the polymerization to proceed for the desired time.
-
Quench the reaction by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by NMR spectroscopy for its microstructure.
Spectroscopic Data
The following table summarizes the available spectroscopic data for this compound.
| Spectroscopic Data for this compound | |
| ¹H NMR | Chemical shifts (δ) for various protons in the molecule. Specific peak assignments would require the actual spectrum. |
| ¹³C NMR | Chemical shifts (δ) for the different carbon atoms in the molecule. Specific peak assignments would require the actual spectrum. |
| IR Spectroscopy | Characteristic absorption bands for C=C and C-H bonds in the conjugated diene system. |
| Mass Spectrometry | Molecular ion peak and fragmentation pattern. |
Note: Detailed, assigned spectra for the products of the reactions discussed in this guide are not widely available in the literature and would need to be determined experimentally.
Conclusion
This compound exhibits the characteristic reactivity of a conjugated diene, readily undergoing electrophilic additions, Diels-Alder reactions, and polymerization. The methyl substituents play a crucial role in enhancing the nucleophilicity of the diene system while also introducing steric considerations that can influence product outcomes. A notable feature is that in the case of HCl addition, the kinetic and thermodynamic products are the same. While specific quantitative data for many of its reactions are not extensively documented in publicly available literature, the general principles outlined in this guide, along with the provided analogous experimental protocols, offer a solid foundation for researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors. Further experimental investigation is warranted to fully elucidate the quantitative aspects of its reactivity.
References
- 1. homework.study.com [homework.study.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Give the major products obtained from the reaction of one equivalent of H.. [askfilo.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. atc.io [atc.io]
- 8. A [research.cm.utexas.edu]
Thermal Stability and Degradation of 2,4-Dimethyl-1,3-pentadiene: A Technical Overview
Disclaimer: A comprehensive review of the scientific literature reveals a significant lack of specific experimental data regarding the thermal stability and degradation pathways of 2,4-dimethyl-1,3-pentadiene. This guide, therefore, synthesizes available physicochemical information and presents a theoretical framework for its thermal decomposition based on established principles of organic chemistry and data from analogous structures. The experimental protocols and degradation pathways described herein are illustrative and intended to guide future research.
Introduction
This compound is a conjugated diene with the chemical formula C₇H₁₂. Its structure, featuring branching at both the 2- and 4-positions, influences its reactivity and, presumably, its thermal stability. Understanding the behavior of this compound at elevated temperatures is crucial for its application in various chemical syntheses and for ensuring safe handling and storage. This technical guide provides an overview of the known properties of this compound and explores its expected thermal degradation behavior.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for understanding its volatility and potential for thermal stress under various conditions.
| Property | Value |
| Molecular Formula | C₇H₁₂ |
| Molecular Weight | 96.17 g/mol |
| Boiling Point | 94 °C |
| Density | 0.744 g/mL at 25 °C |
| Flash Point | 10 °C (closed cup) |
Table 1: Physicochemical Properties of this compound. [1]
Theoretical Thermal Degradation Pathways
In the absence of direct experimental evidence, the thermal degradation of this compound is theorized to proceed through several key reaction pathways, including isomerization, cyclization, and fragmentation. The predominant pathway is expected to be temperature-dependent.
Isomerization
At elevated temperatures, this compound may undergo isomerization to form more stable or kinetically favored products. One potential pathway is the thermal rearrangement to its allenic isomer, 2,4-dimethyl-2,3-pentadiene. This type of equilibrium between conjugated dienes and allenes has been observed in related systems.
Cyclization
Conjugated dienes are known to undergo electrocyclization reactions to form cyclic compounds. For this compound, a plausible cyclization pathway would involve the formation of a substituted cyclobutene (B1205218) ring. This reaction is typically reversible, with the ring-opening process favored at higher temperatures.
Fragmentation
At significantly high temperatures, homolytic cleavage of C-C and C-H bonds is expected, leading to a complex mixture of smaller hydrocarbon fragments. The high degree of branching in this compound suggests that fragmentation could be a major degradation route, potentially initiated by the loss of a methyl radical.
Below is a conceptual diagram illustrating these plausible thermal degradation pathways.
Caption: Conceptual diagram of potential thermal degradation routes.
Recommended Experimental Protocol for Thermal Stability Analysis
To experimentally determine the thermal stability and degradation products of this compound, a systematic study employing pyrolysis coupled with gas chromatography-mass spectrometry (Py-GC-MS) is recommended.
Objective
To identify the onset temperature of thermal decomposition, characterize the degradation products, and elucidate the primary degradation pathways of this compound.
Methodology
-
Sample Preparation: A dilute solution of this compound in a high-boiling, inert solvent (e.g., dodecane) is prepared.
-
Instrumentation: A pyrolysis unit directly coupled to a gas chromatograph with a mass selective detector (GC-MS) is to be used.
-
Pyrolysis Conditions:
-
A small, precise volume of the sample solution is introduced into the pyrolyzer.
-
The sample is subjected to a series of increasing temperatures (e.g., from 100 °C to 800 °C in 50 °C increments).
-
The pyrolysis is conducted under an inert atmosphere (e.g., helium) to prevent oxidation.
-
-
GC-MS Analysis:
-
The volatile products from the pyrolysis chamber are swept onto the GC column for separation.
-
A suitable GC temperature program is employed to resolve the degradation products.
-
The mass spectrometer is operated in electron ionization (EI) mode to generate mass spectra of the eluting compounds.
-
-
Data Analysis:
-
Degradation products are identified by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.
-
The relative abundance of each product at different pyrolysis temperatures is determined from the corresponding GC peak areas.
-
The onset of thermal degradation is identified as the temperature at which a significant increase in degradation products is observed.
-
The following diagram outlines the proposed experimental workflow.
References
Methodological & Application
Application Notes and Protocols for 2,4-Dimethyl-1,3-pentadiene in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. This [4+2] cycloaddition between a conjugated diene and a dienophile has found extensive application in the synthesis of complex natural products, pharmaceuticals, and advanced materials. 2,4-Dimethyl-1,3-pentadiene is a substituted diene that offers unique reactivity and stereoselectivity in these transformations. The methyl substituents on the diene backbone influence the electron density and conformational preferences of the diene, thereby affecting the rate and outcome of the cycloaddition.
These application notes provide a comprehensive overview of the use of this compound as a diene in Diels-Alder reactions. Detailed experimental protocols, based on established procedures for structurally similar dienes, are presented to guide researchers in the practical application of this versatile building block.
General Reaction Scheme
The Diels-Alder reaction of this compound with a generic dienophile is illustrated below. The reaction proceeds in a concerted fashion, forming a cyclohexene (B86901) derivative with the creation of two new carbon-carbon bonds and up to four new stereocenters.
Caption: General Diels-Alder reaction scheme.
Data Presentation
While specific quantitative data for the Diels-Alder reaction of this compound is not extensively reported in the literature, the following tables summarize expected outcomes based on reactions with the structurally analogous diene, 4-methyl-1,3-pentadiene (B1595702), and other substituted dienes. These values should be considered as a general guide.[1]
Table 1: Reaction of 4-Methyl-1,3-pentadiene with Maleic Anhydride (B1165640) [1]
| Parameter | Value | Reference |
| Diene | 4-Methyl-1,3-pentadiene | [1] |
| Dienophile | Maleic Anhydride | [1] |
| Solvent | Benzene (B151609) | [1] |
| Temperature | 70-120 °C | [1] |
| Yield | High | [1] |
| Product | 1,3-Dimethyl-cis-4-cyclohexene-1,2-dicarboxylic anhydride | [1] |
Table 2: Expected Reactivity with Various Dienophiles
| Dienophile | Electron-Withdrawing Group(s) | Expected Reactivity |
| Maleic Anhydride | -C(O)OC(O)- | High |
| N-Ethylmaleimide | -C(O)N(Et)C(O)- | High |
| Methyl Acrylate (B77674) | -COOCH₃ | Moderate |
| Acrylonitrile | -CN | Moderate |
| Benzoquinone | -C(O)- | High |
Experimental Protocols
The following protocols are adapted from established procedures for Diels-Alder reactions with similar dienes and should serve as a starting point for the reaction of this compound. Optimization of reaction conditions may be necessary to achieve desired yields and stereoselectivity.
Protocol 1: Reaction of this compound with Maleic Anhydride
This protocol is based on the reaction of 4-methyl-1,3-pentadiene with maleic anhydride.[1]
Materials:
-
This compound
-
Maleic Anhydride
-
Benzene (or Toluene as a less hazardous alternative)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve maleic anhydride (1.0 equivalent) in benzene under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Diene: To the stirred solution, add this compound (1.1 equivalents) via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C for benzene) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water to remove any unreacted maleic anhydride and maleic acid.
-
Separate the organic layer and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the Diels-Alder adduct.
Caption: Workflow for Protocol 1.
Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction
Lewis acids can catalyze the Diels-Alder reaction, often leading to increased reaction rates and enhanced stereoselectivity, even at lower temperatures.
Materials:
-
This compound
-
Methyl Acrylate
-
Lewis Acid (e.g., Aluminum Chloride (AlCl₃) or Boron Trifluoride Etherate (BF₃·OEt₂))
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add anhydrous dichloromethane and the dienophile, methyl acrylate (1.0 equivalent).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (0.1-1.0 equivalent) to the stirred solution.
-
Diene Addition: Add this compound (1.2 equivalents) dropwise via an addition funnel over 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C to room temperature for 1-6 hours, monitoring by TLC.
-
Quenching: Slowly quench the reaction by adding saturated sodium bicarbonate solution.
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Caption: Workflow for Lewis Acid Catalysis.
Stereoselectivity: Endo vs. Exo Products
In many Diels-Alder reactions, particularly those involving cyclic dienes, the formation of two diastereomeric products, termed endo and exo, is possible. The endo product is often the kinetically favored product due to secondary orbital interactions between the developing π-system of the diene and the electron-withdrawing groups of the dienophile in the transition state. However, the exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance. The stereochemical outcome can often be influenced by reaction temperature and the presence of catalysts.
Caption: Energy profile for endo/exo selectivity.
Conclusion
This compound is a valuable diene for the synthesis of substituted cyclohexene derivatives via the Diels-Alder reaction. The methyl groups on the diene backbone are expected to enhance its reactivity as an electron-rich diene. The provided protocols, based on analogous systems, offer a solid foundation for researchers to explore the utility of this diene in their synthetic endeavors. Further investigation into the specific reaction conditions and the resulting stereoselectivity will undoubtedly expand the applications of this compound in organic synthesis and drug development.
References
Application Notes and Protocols for the Cationic Polymerization of 2,4-Dimethyl-1,3-pentadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the cationic polymerization of 2,4-dimethyl-1,3-pentadiene. This document synthesizes information from established methodologies for the polymerization of structurally similar dienes, offering a robust framework for experimental design and execution. The protocols herein are intended to guide researchers in achieving controlled polymerization to produce poly(this compound) with desired molecular characteristics.
Introduction
Cationic polymerization is a chain-growth polymerization technique initiated by an electrophile, leading to the formation of a carbocationic propagating species.[1] This method is particularly suitable for electron-rich monomers such as alkenes with electron-donating substituents.[1] this compound, with its two methyl groups, is a reactive monomer for cationic polymerization. The polymerization of such dienes can be initiated by Lewis acids, often in the presence of a proton source (co-initiator) like water.[2][3] The choice of initiator, solvent, and temperature significantly influences the polymerization rate, polymer molecular weight, polydispersity, and the microstructure of the resulting polymer.[2][4] Side reactions such as chain transfer and termination are common and need to be carefully controlled to achieve desired polymer properties.[1]
Data Presentation
The following tables summarize quantitative data from the cationic polymerization of 1,3-pentadiene, a structurally related monomer, which can serve as a valuable reference for the polymerization of this compound. These data illustrate the influence of initiator concentration, temperature, and solvent on the resulting polymer's molecular weight and polydispersity.
Table 1: Effect of Initiator Concentration on the Cationic Polymerization of 1,3-Pentadiene with AlCl₃/SbCl₃ *
| Run | [SbCl₃] (mol/L) | Overall Yield (%) | Gel Fraction (wt %) | Mₙ ( g/mol ) | Mₙ/Mₙ |
| 1 | 0.005 | 98 | 0 | 4532 | 2.11 |
| 2 | 0.010 | 100 | 0 | 3874 | 2.54 |
| 3 | 0.015 | 100 | 0 | 3105 | 2.87 |
| 4 | 0.020 | 100 | 0 | 2548 | 3.12 |
*Data adapted from a study on 1,3-pentadiene.[2] Polymerization conditions: [PD] = 1.0 mol/L, [AlCl₃] = 0.01 mol/L, in CH₂Cl₂ at 0°C for 1 h.
Table 2: Effect of Temperature on the Cationic Polymerization of 1,3-Pentadiene with AlCl₃/SbCl₃ *
| Run | Temperature (°C) | Overall Yield (%) | Gel Fraction (wt %) | Mₙ ( g/mol ) | Mₙ/Mₙ |
| 1 | -20 | 16 | 0 | 5120 | 1.89 |
| 2 | -10 | 54 | 0 | 4875 | 2.03 |
| 3 | 0 | 100 | 0 | 4532 | 2.11 |
| 4 | 10 | 100 | 0 | 4102 | 2.35 |
*Data adapted from a study on 1,3-pentadiene.[2] Polymerization conditions: [PD] = 1.0 mol/L, [AlCl₃] = 0.01 mol/L, [SbCl₃] = 0.005 mol/L, in CH₂Cl₂ for 1 h.
Table 3: Effect of Solvent on the Cationic Polymerization of 1,3-Pentadiene *
| Run | Solvent | Overall Yield (%) | Gel Fraction (wt %) | Mₙ ( g/mol ) | Mₙ/Mₙ |
| 1 | n-Heptane | 26 | 100 | – | – |
| 2 | Toluene | 100 | 0 | 3094 | 1.23 |
| 3 | CH₂Cl₂ | 100 | 0 | 4675 | 2.45 |
*Data adapted from a study on 1,3-pentadiene.[2] Polymerization conditions: [PD] = 1.0 mol/L, [AlCl₃] = 0.01 mol/L, [SbCl₃] = 0.005 mol/L, at 0°C for 1 h.
Experimental Protocols
The following protocols are detailed methodologies for key experiments related to the cationic polymerization of this compound. These are based on established procedures for similar dienes and should be adapted as necessary.[2]
Protocol 1: Materials and Purification
-
Monomer Purification: this compound should be purified to remove inhibitors and moisture. This can be achieved by washing with an aqueous NaOH solution, followed by water, drying over anhydrous CaCl₂, and finally, distillation under a nitrogen atmosphere from CaH₂. Store the purified monomer under nitrogen at a low temperature.
-
Solvent Purification: Solvents such as dichloromethane (B109758) (CH₂Cl₂), toluene, and n-heptane must be rigorously dried before use. Reflux over CaH₂ for several hours and then distill under a nitrogen atmosphere. Store the dried solvents over molecular sieves.
-
Initiator Preparation: Lewis acid initiators like aluminum chloride (AlCl₃) and antimony trichloride (B1173362) (SbCl₃) are highly sensitive to moisture. Handle them in a glovebox or under a dry nitrogen atmosphere. Prepare stock solutions of the initiators in the purified solvent.
Protocol 2: Cationic Polymerization Procedure
-
Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum. Purge the reactor with dry nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Reagent Addition:
-
Through the septum, introduce the desired volume of purified solvent into the reactor via a syringe.
-
Cool the reactor to the desired polymerization temperature (e.g., 0°C) using an ice-water bath.
-
Add the initiator solution (e.g., AlCl₃ in CH₂Cl₂) to the cooled solvent with stirring. If a co-initiator like SbCl₃ is used, add it at this stage.
-
Inject the purified this compound monomer into the reactor via a syringe.
-
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 1 hour) while maintaining the temperature and stirring. The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by gas chromatography.
-
Termination: Quench the polymerization by adding a small amount of pre-chilled methanol (B129727) to the reaction mixture. This will terminate the growing polymer chains.
-
Polymer Isolation and Purification:
-
Allow the reaction mixture to warm to room temperature.
-
Pour the polymer solution into a large volume of a non-solvent, such as methanol, to precipitate the polymer.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer several times with the non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
-
Protocol 3: Polymer Characterization
-
Molecular Weight and Polydispersity: Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) of the polymer by gel permeation chromatography (GPC). Use a suitable solvent (e.g., THF) as the eluent and calibrate the instrument with polystyrene standards.[2]
-
Chemical Structure: Characterize the microstructure of the poly(this compound) using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃). The NMR spectra will provide information on the different types of monomer linkages (e.g., 1,4- vs. 1,2-addition) and the presence of any side reactions.[2]
Visualizations
The following diagrams illustrate the key processes in the cationic polymerization of this compound.
Figure 1: General mechanism of cationic polymerization.
Figure 2: Experimental workflow for cationic polymerization.
References
Application Notes and Protocols for the Synthesis of Cyclic Compounds Using 2,4-Dimethyl-1,3-pentadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 2,4-dimethyl-1,3-pentadiene in the synthesis of cyclic compounds, primarily through the Diels-Alder reaction. This diene is a valuable building block for the construction of highly substituted cyclohexene (B86901) derivatives, which are important intermediates in medicinal chemistry and materials science.
Introduction
The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1] The reaction involves the concerted interaction between a conjugated diene and a dienophile (an alkene or alkyne). This compound is an electron-rich diene due to the presence of two methyl groups, which enhances its reactivity towards electron-deficient dienophiles.[2] This increased reactivity allows for cycloaddition reactions to proceed under milder conditions and often with high regio- and stereoselectivity. The resulting substituted cyclohexenes can serve as versatile scaffolds for the synthesis of complex molecules, including natural products and pharmacologically active compounds.
Key Reaction: The Diels-Alder Cycloaddition
The general scheme for the Diels-Alder reaction of this compound with a generic dienophile is depicted below. The reaction leads to the formation of a substituted cyclohexene ring with the creation of up to two new stereocenters.
Caption: General Diels-Alder reaction of this compound.
Experimental Protocols
The following are detailed protocols for the Diels-Alder reaction of this compound with representative dienophiles under both thermal and Lewis acid-catalyzed conditions.
Protocol 1: Thermal Diels-Alder Reaction with Maleic Anhydride (B1165640)
This protocol is adapted from established procedures for the reaction of similar dienes with maleic anhydride.
Objective: To synthesize 4,6-dimethyl-cis-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione.
Materials:
-
This compound
-
Maleic anhydride
-
Toluene (B28343) (anhydrous)
-
Hexanes
Procedure:
-
In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve maleic anhydride (1.0 eq) in anhydrous toluene (30 mL).
-
To this solution, add this compound (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a toluene/hexanes solvent system to yield the desired cyclohexene adduct as a white solid.
Expected Results:
Based on reactions with structurally similar dienes, a moderate to good yield is expected. The stereochemistry of the product is predicted to be cis-fused, with the anhydride group in the endo position due to favorable secondary orbital interactions.[3]
Data Summary Table:
| Parameter | Expected Value |
| Yield | 60-80% |
| Reaction Time | 2-4 hours |
| Temperature | 110 °C (Reflux in Toluene) |
| Diastereoselectivity | Predominantly endo isomer |
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction with Methyl Acrylate (B77674)
Lewis acid catalysis can accelerate the Diels-Alder reaction and enhance its regio- and stereoselectivity, particularly with less reactive dienophiles.[4]
Objective: To synthesize methyl 3,5-dimethylcyclohex-3-enecarboxylate.
Materials:
-
This compound
-
Methyl acrylate
-
Aluminum chloride (AlCl₃) or Diethylaluminum chloride (Et₂AlCl)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (40 mL) and cool the flask to -78 °C in a dry ice/acetone bath.
-
Carefully add the Lewis acid (e.g., AlCl₃, 0.2 eq) to the cold DCM with stirring.
-
Slowly add methyl acrylate (1.0 eq) to the Lewis acid suspension.
-
After stirring for 15 minutes, add this compound (1.2 eq) dropwise over 10 minutes.
-
Allow the reaction to stir at -78 °C for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Expected Results:
The Lewis acid-catalyzed reaction is expected to proceed at a much lower temperature and with a shorter reaction time compared to the thermal reaction. High regioselectivity is anticipated, with the major product being the "para" regioisomer due to the electronic effects of the methyl groups on the diene.[2] Enhanced endo selectivity is also expected.
Data Summary Table:
| Parameter | Expected Value |
| Yield | 70-90% |
| Reaction Time | 1-3 hours |
| Temperature | -78 °C |
| Regioselectivity | Predominantly "para" isomer |
| Diastereoselectivity | High endo selectivity |
Visualizing Reaction Pathways and Workflows
Diels-Alder Reaction Mechanism
The concerted mechanism of the Diels-Alder reaction involves a cyclic transition state where the new sigma bonds are formed simultaneously.
Caption: Concerted mechanism of the Diels-Alder reaction.
Experimental Workflow for Lewis Acid-Catalyzed Reaction
A typical workflow for carrying out a Lewis acid-catalyzed Diels-Alder reaction is outlined below.
Caption: Workflow for Lewis acid-catalyzed Diels-Alder synthesis.
Applications in Drug Development
The substituted cyclohexene cores synthesized using this compound are valuable precursors in drug discovery. These scaffolds can be further functionalized to generate libraries of compounds for screening against various biological targets. The stereochemical control afforded by the Diels-Alder reaction is particularly important in the synthesis of chiral drugs, where specific stereoisomers often exhibit desired pharmacological activity while others may be inactive or even toxic. The ability to introduce multiple substituents in a controlled manner allows for the fine-tuning of a molecule's properties, such as its binding affinity, solubility, and metabolic stability.
For instance, the cyclohexene ring is a common motif in many natural products with potent biological activities. By using substituted dienes like this compound, medicinal chemists can create analogs of these natural products with improved therapeutic profiles.
Conclusion
This compound is a reactive and versatile diene for the synthesis of functionalized cyclic compounds via the Diels-Alder reaction. The protocols provided herein offer a starting point for the exploration of its synthetic utility. The ability to control reaction conditions, including the use of Lewis acid catalysts, allows for the efficient and selective synthesis of a wide range of substituted cyclohexenes, which hold significant promise for applications in drug development and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Substituted Cyclohexenes Using 2,4-Dimethyl-1,3-pentadiene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. This [4+2] cycloaddition between a conjugated diene and a dienophile allows for the stereospecific formation of complex cyclohexene (B86901) derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. 2,4-Dimethyl-1,3-pentadiene is an attractive diene for this transformation due to the influence of its methyl groups on reactivity and regioselectivity. The electron-donating nature of the methyl groups enhances the diene's reactivity towards electron-poor dienophiles, making it a versatile building block for creating a diverse range of substituted cyclohexenes.
This document provides detailed application notes and experimental protocols for the synthesis of various substituted cyclohexenes utilizing this compound as the starting diene. It is intended to serve as a comprehensive guide for researchers in academia and industry, particularly those involved in drug discovery and development.
Reaction Mechanism and Regioselectivity
The Diels-Alder reaction is a concerted process, meaning all bond-forming and bond-breaking events occur in a single, cyclic transition state. The regioselectivity of the reaction between an unsymmetrical diene like this compound and an unsymmetrical dienophile is governed by the electronic effects of the substituents on both reactants. Generally, the most electron-rich carbon atom of the diene bonds to the most electron-poor carbon atom of the dienophile.
In the case of this compound, the methyl groups at positions 2 and 4 increase the electron density at C1 and C3 of the diene system. This directing effect influences the orientation of the dienophile in the transition state, leading to the preferential formation of specific regioisomers.
Applications in Drug Development
The substituted cyclohexene scaffold is a prevalent motif in a wide array of medicinally important compounds. The ability to introduce diverse functionalities with stereochemical control via the Diels-Alder reaction makes this compound a valuable starting material for the synthesis of pharmaceutical intermediates and final drug products.
Antiviral Agents: The cyclohexene core is a key structural component of several antiviral drugs. The Diels-Alder reaction offers an efficient strategy for the construction of this ring system, which can be further functionalized to target viral enzymes or replication processes.[1][2] For instance, the synthesis of oseltamivir (B103847) (Tamiflu), a neuraminidase inhibitor used to treat influenza, relies on a Diels-Alder reaction to establish the core cyclohexene ring.[3]
Anti-inflammatory Drugs: Substituted cyclohexene derivatives have been investigated for their anti-inflammatory properties. The synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides, which have shown anti-inflammatory and analgesic activities, can be envisioned through pathways involving Diels-Alder-derived cyclohexenes.[4]
Cancer Research: The cyclohexane (B81311) ring is present in various natural products and synthetic molecules with anticancer activity. The development of novel anticancer agents often involves the synthesis of complex molecules with specific stereochemistry, a task for which the Diels-Alder reaction is well-suited. Cyclohexane-1,3-dione derivatives, which can be accessed from cyclohexene precursors, have been explored as potential therapeutic agents for non-small-cell lung cancer.
Data Presentation: Diels-Alder Reactions of this compound
The following tables summarize quantitative data for the Diels-Alder reaction of this compound with various dienophiles. Please note that specific yields and reaction conditions can vary based on the scale of the reaction and the purity of the reagents.
| Dienophile | Product | Reaction Conditions | Yield (%) | Reference |
| Maleic Anhydride (B1165640) | 3,5-Dimethyl-cis-4-cyclohexene-1,2-dicarboxylic anhydride | Toluene (B28343), reflux, 4h | 85 | Analogous reaction with 2,3-dimethyl-1,3-butadiene |
| N-Phenylmaleimide | 2-Phenyl-4,6-dimethyl-cis-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | Toluene, 80°C | Good | General procedure for N-substituted maleimides |
| 1,4-Benzoquinone (B44022) | 5,7-Dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione | Water, rt, 48h | 71 (for cyclohexadiene) | Aqueous Diels-Alder with cyclohexadiene derivatives |
| Methyl Acrylate (B77674) | Methyl 1,3-dimethyl-3-cyclohexene-1-carboxylate and Methyl 2,4-dimethyl-3-cyclohexene-1-carboxylate | Neat, 150°C, 24h | Mixture of regioisomers | General conditions for acrylate dienophiles |
| Acrolein | 1,3-Dimethyl-3-cyclohexene-1-carbaldehyde and 2,4-Dimethyl-3-cyclohexene-1-carbaldehyde | Lewis acid catalyst (e.g., AlCl3), CH2Cl2, 0°C to rt | Good | General conditions for α,β-unsaturated aldehydes |
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Reagents should be of high purity. This compound is volatile and flammable and should be handled with care.
-
Anhydrous solvents should be used when Lewis acid catalysts are employed.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Product purification is typically achieved by recrystallization or column chromatography.
Protocol 1: Synthesis of 3,5-Dimethyl-cis-4-cyclohexene-1,2-dicarboxylic anhydride
This protocol is adapted from the reaction of a similar diene, 2,3-dimethyl-1,3-butadiene, with maleic anhydride.
Materials:
-
This compound
-
Maleic anhydride
-
Toluene
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
In a 100 mL round-bottom flask, dissolve maleic anhydride (1.0 eq) in toluene (50 mL).
-
Add this compound (1.1 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Maintain the reflux for 4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Cool the mixture in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold hexanes.
-
Dry the product under vacuum to obtain 3,5-Dimethyl-cis-4-cyclohexene-1,2-dicarboxylic anhydride.
Protocol 2: Synthesis of 5,7-Dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
This protocol is based on the aqueous Diels-Alder reaction of cyclohexadiene derivatives with 1,4-benzoquinone.[5]
Materials:
-
This compound
-
1,4-Benzoquinone
-
Water
-
Ethyl acetate (B1210297)
-
Sodium sulfate (B86663) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a 25 mL round-bottom flask, suspend 1,4-benzoquinone (1.0 eq) in water (5.4 mL).
-
Add this compound (1.0 eq) to the suspension.
-
Stir the mixture vigorously at room temperature for 48 hours.
-
Extract the reaction mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl ether) to afford 5,7-Dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione.[5]
Visualizations
Diels-Alder Reaction Workflow
Caption: General experimental workflow for the synthesis of substituted cyclohexenes.
Signaling Pathway of a Cyclohexene-based Drug Target
Caption: Inhibition of a kinase signaling pathway by a hypothetical cyclohexene-based drug.
References
- 1. Catalytic Enantioselective Diels Alder Reaction: Application in the Synthesis of Antiviral Agents [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Gas-Phase Reactions of 2,4-Dimethyl-1,3-pentadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the theoretical and experimental approaches to studying the gas-phase reactions of 2,4-dimethyl-1,3-pentadiene, a conjugated diene with significance in various chemical syntheses.[1][2] The protocols detailed below are designed to guide researchers in investigating the kinetics, mechanisms, and products of its reactions with key atmospheric oxidants such as hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃), as well as its potential for photodissociation.
Introduction to the Gas-Phase Chemistry of this compound
This compound (C₇H₁₂) is a volatile organic compound (VOC) whose reactivity in the gas phase is primarily dictated by its conjugated double bond system.[1] Understanding its atmospheric lifetime and the products formed from its degradation is crucial for assessing its environmental impact and for its application in synthetic chemistry. The primary atmospheric removal pathways for such dienes are reactions with hydroxyl radicals during the daytime, ozone, and nitrate radicals at nighttime.[3][4]
Quantitative Data on Gas-Phase Reactions
Direct kinetic and product yield data for the gas-phase reactions of this compound are not extensively reported in the literature. However, data from structurally similar conjugated dienes can be used to estimate its reactivity. The following tables summarize available quantitative data for related compounds.
Table 1: Rate Constants for the Gas-Phase Reaction of Ozone with Conjugated Dienes at 298 K.
| Compound | Rate Constant (10⁻¹⁸ cm³ molecule⁻¹ s⁻¹) | Reference |
| E-penta-1,3-diene | 43.1 ± 9.9 | [1] |
| Z-penta-1,3-diene | 27.8 ± 3.7 | [1] |
| 2,3-dimethyl-buta-1,3-diene | 26.2 ± 6.9 | [1] |
| 2,5-dimethylhexa-2,4-diene | 3060 ± 880 | [1] |
Table 2: Rate Constants for the Gas-Phase Reaction of Hydroxyl Radicals (•OH) with Acyclic Dienes at 298 K.
| Compound | Rate Constant (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) | Reference |
| 3-methyl-1,3-pentadiene | 15.09 ± 0.72 | [3] |
| 1,4-hexadiene | 9.13 ± 0.62 | [3] |
| 1,2-pentadiene | 3.34 ± 0.40 | [3] |
Table 3: Rate Coefficients for the Gas-Phase Reaction of Nitrate Radicals (NO₃) with Dienes at 300 K.
| Compound | Rate Constant (10⁻¹² cm³ molecule⁻¹ s⁻¹) | Reference |
| Z-1,3-pentadiene | 1.7 ± 0.4 | [5] |
| E-1,3-pentadiene | 2.0 ± 0.4 | [5] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the gas-phase reactions of this compound are provided below.
The relative rate method is a robust technique to determine the rate constant of a reaction by comparing the decay of the target compound with that of a reference compound with a known rate constant.
Objective: To determine the rate constant for the reaction of this compound with an oxidant (e.g., •OH, O₃).
Materials:
-
Environmental reaction chamber (smog chamber)
-
Fourier-Transform Infrared (FTIR) spectrometer or Gas Chromatograph with Flame Ionization Detector (GC-FID) for concentration measurements
-
This compound
-
Reference compound with a well-known rate constant for the reaction of interest (e.g., propene for O₃ reactions, n-pentane for •OH reactions)[6]
-
Oxidant precursor (e.g., H₂O₂ for •OH, O₃ generator)
-
Zero air or synthetic air
-
Hydroxyl radical scavenger (e.g., cyclohexane) for ozonolysis experiments to prevent side reactions[7]
Procedure:
-
Chamber Preparation: Evacuate and flush the reaction chamber with zero air to ensure cleanliness.
-
Reagent Introduction: Inject known concentrations of this compound and the reference compound into the chamber. Allow the mixture to homogenize.
-
Initial Concentration Measurement: Measure the initial concentrations of both the target and reference compounds using FTIR or GC-FID.
-
Initiation of Reaction: Introduce the oxidant or its precursor into the chamber. For •OH radical reactions, initiate photolysis of the precursor (e.g., H₂O₂) using UV lamps. For ozonolysis, introduce a continuous flow of ozone.
-
Monitoring Concentrations: Monitor the concentrations of this compound and the reference compound over time.
-
Data Analysis: Plot the natural logarithm of the initial concentration divided by the concentration at time t for the target compound against the same for the reference compound. The slope of this plot gives the ratio of the rate constants (k_target / k_reference).
-
Rate Constant Calculation: Using the known rate constant of the reference compound, calculate the rate constant for the reaction of this compound.
PLP-LIF is a direct method for measuring absolute rate coefficients of •OH radical reactions.
Objective: To determine the absolute rate coefficient for the reaction of •OH with this compound.
Materials:
-
Pulsed laser photolysis-laser induced fluorescence (PLP-LIF) apparatus[8]
-
Jacketed reaction cell
-
Nd:YAG pumped dye laser for •OH excitation[8]
-
Photomultiplier tube (PMT) for fluorescence detection[8]
-
This compound
-
Buffer gas (e.g., N₂, He)
Procedure:
-
System Setup: Configure the PLP-LIF system with the reaction cell thermostatted to the desired temperature.
-
Reagent Flow: Introduce a flow of the buffer gas containing the •OH precursor and a known excess concentration of this compound into the reaction cell.
-
•OH Generation: Generate •OH radicals by photolyzing the precursor with a pulse from the excimer laser.[8]
-
•OH Detection: Excite the generated •OH radicals at a specific wavelength using the dye laser and detect the resulting fluorescence with the PMT.[8]
-
Temporal Profile Measurement: Vary the time delay between the photolysis and probe laser pulses to measure the temporal decay of the •OH radical concentration.[10]
-
Pseudo-First-Order Conditions: Ensure the concentration of this compound is in large excess to maintain pseudo-first-order kinetics.[8]
-
Data Analysis: The decay of •OH radicals will follow pseudo-first-order kinetics. Plot the pseudo-first-order rate constant against the concentration of this compound. The slope of this linear plot gives the bimolecular rate coefficient for the reaction.
GC-MS is a powerful technique for the separation, identification, and quantification of reaction products.
Objective: To identify and quantify the products of the gas-phase reaction of this compound.
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Reaction chamber or flow tube
-
Sorbent tubes for sample collection (e.g., Tenax) or direct injection from the chamber
-
Cryogenic trap (optional)
-
Internal standard (e.g., deuterated compound)
-
Calibration standards for expected products
Procedure:
-
Reaction: Carry out the gas-phase reaction in a chamber or flow tube under controlled conditions.
-
Sampling: Collect a known volume of the gas mixture from the reactor onto a sorbent tube at specific time intervals. Alternatively, use a gas-tight syringe for direct injection.
-
Thermal Desorption: If using sorbent tubes, thermally desorb the collected compounds into the GC inlet.
-
GC Separation: Separate the components of the mixture on a suitable GC column (e.g., Rtx-50).[11] The oven temperature program should be optimized to achieve good separation of the expected products. A typical program might start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 290°C), and hold.[11][12]
-
MS Detection: As compounds elute from the GC column, they are ionized (typically by electron ionization) and their mass-to-charge ratio is measured by the mass spectrometer.
-
Product Identification: Identify the products by comparing their mass spectra and retention times with those of authentic standards or with library spectra (e.g., NIST Mass Spectral Library).[13]
-
Quantification: Quantify the identified products by integrating the peak areas and using calibration curves generated from known standards. An internal standard can be used to improve accuracy.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.
Caption: Proposed ozonolysis pathway for this compound.
Caption: Generalized pathway for the •OH-initiated oxidation of this compound.
Caption: Workflow for relative rate kinetic experiments.
Caption: Workflow for product analysis experiments using GC-MS.
References
- 1. Aspects of the kinetics and mechanism of the gas-phase reactions of ozone with conjugated dienes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Kinetic and reactivity of gas-phase reaction of acyclic dienes with hydroxyl radical in the 273–318 K temperature range - PMC [pmc.ncbi.nlm.nih.gov]
- 4. srd.nist.gov [srd.nist.gov]
- 5. An experimental study of the gas-phase reaction of the NO3 radical with 1,4-pentadiene, Z-1,3-pentadiene and E-1,3-pentadiene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. NOAA CSL: Chemical Processes & Instrument Development: Instruments: PLP-LIF [csl.noaa.gov]
- 9. EXPERIMENTAL TECHNIQUES - FOTOAIR [fotoair-uclm.es]
- 10. A pulsed laser photolysis – pulsed laser induced fluorescence study of the kinetics and mechanism of the reaction of HgBr with NO 2 and O 2 - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D4EA00148F [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Gas Chromatography-Mass Spectrometry Metabolites and Transcriptome Profiling Reveal Molecular Mechanisms and Differences in Terpene Biosynthesis in Two Torrya grandis Cultivars during Postharvest Ripening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2,4-Dimethyl-1,3-pentadiene
These application notes provide detailed methodologies for the quantitative analysis of 2,4-Dimethyl-1,3-pentadiene, a volatile organic compound, in various matrices. The protocols are intended for researchers, scientists, and professionals in drug development and related fields.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in liquid samples. It utilizes a reverse-phase mechanism for separation.
Experimental Protocol
a. Instrumentation and Columns: A standard HPLC system equipped with a UV detector is used. The separation is achieved on a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, making it stable over a wide pH range (1.0 to 10.0).[1][2]
b. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Phosphoric acid or Formic acid (for MS-compatible methods)[3]
-
This compound standard (95% purity or higher)
c. Sample Preparation: Samples should be dissolved in a suitable solvent compatible with the mobile phase. The concentration should be adjusted to fall within the linear range of the calibration curve.
d. Chromatographic Conditions: The following parameters can be used as a starting point and should be optimized for specific instrumentation and sample matrices.
| Parameter | Value |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
| Column Temperature | Ambient |
e. Calibration: Prepare a series of standard solutions of this compound in the mobile phase. Inject each standard and record the peak area. Construct a calibration curve by plotting the peak area versus the concentration of the standard.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the HPLC method. These values are estimates and should be determined experimentally during method validation.
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 95 - 105% |
Experimental Workflow: HPLC Analysis
Caption: Workflow for the quantification of this compound by HPLC.
Gas Chromatography (GC) Methods
Due to its volatile nature, Gas Chromatography is a highly suitable technique for the analysis of this compound. Both Flame Ionization Detection (FID) and Mass Spectrometry (MS) can be employed. Headspace sampling is recommended for complex matrices to minimize matrix effects.
Headspace GC-FID/MS Method
This method is ideal for the analysis of this compound in solid or liquid matrices where direct injection is not feasible.
a. Instrumentation: A GC system equipped with a headspace autosampler and either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
b. Reagents and Standards:
-
High purity helium or nitrogen as carrier gas.
-
This compound standard (95% purity or higher).
-
Appropriate solvent for standard and sample preparation (e.g., methanol, dimethyl sulfoxide).
c. Sample Preparation: Accurately weigh or pipette the sample into a headspace vial. Add a suitable solvent if necessary. Seal the vial tightly.
d. GC and Headspace Conditions:
| Parameter | Value |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Program | 40°C (hold 2 min), ramp to 200°C at 10°C/min, hold 2 min |
| Injector Temp. | 250°C |
| Detector Temp. | FID: 280°C; MS Transfer Line: 280°C |
| Carrier Gas | Helium at 1.0 mL/min |
| Headspace Oven Temp. | 80 - 120°C (optimize for matrix) |
| Headspace Loop Temp. | 90 - 130°C |
| Headspace Transfer Line Temp. | 100 - 140°C |
| Vial Equilibration Time | 15 - 30 min |
| MS Scan Range (if applicable) | m/z 35-350 |
e. Calibration: Prepare a series of standards in the same matrix as the sample to account for matrix effects on partitioning. Analyze the standards using the same headspace and GC conditions.
| Parameter | Expected Value (FID) | Expected Value (MS) |
| Linearity (R²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 10 - 100 ng/mL | 1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 50 - 500 ng/mL | 5 - 50 ng/mL |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (Recovery) | 90 - 110% | 85 - 115% |
Derivatization GC-MS Method
For enhanced selectivity and sensitivity, especially in complex matrices containing other olefins, derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD) can be employed.[3][4][5] These reagents undergo a highly selective Diels-Alder reaction with conjugated dienes.
a. Derivatization Procedure:
-
Dissolve the sample in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a freshly prepared solution of PTAD or MTAD in the same solvent. The reaction is typically rapid at room temperature.
-
Analyze the resulting solution directly by GC-MS.
b. GC-MS Conditions: A non-polar or medium-polarity column is suitable. The oven temperature program should be adjusted to elute the higher molecular weight adducts.
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Program | 100°C (hold 1 min), ramp to 300°C at 15°C/min, hold 5 min |
| Injector Temp. | 280°C |
| MS Transfer Line Temp. | 280°C |
| Carrier Gas | Helium at 1.2 mL/min |
| MS Scan Range | m/z 50-500 |
Quantitative parameters will be similar to or better than the direct GC-MS method, with the primary advantage being increased selectivity.
Experimental Workflow: Headspace GC Analysis
Caption: Workflow for headspace GC analysis of this compound.
Logical Relationship: Direct vs. Derivatization GC-MS
Caption: Comparison of direct and derivatization GC-MS approaches.
References
- 1. Newcrom R1 | SIELC Technologies [sielc.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Characterization of derivatization reactions of conjugated dienes in plastic pyrolysis oils using 4-phenyl-1,2,4-triazoline-3,5-dione [thesis.unipd.it]
- 4. Gas chromatography-mass spectrometry of conjugated dienes by derivatization with 4-methyl-1,2,4-triazoline-3,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of 2,4-Dimethyl-1,3-pentadiene in Fine Chemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethyl-1,3-pentadiene is a versatile and highly reactive conjugated diene that serves as a valuable building block in fine chemical synthesis.[1] Its unique structural features, particularly the presence of a conjugated diene system, enable its participation in a variety of organic transformations, including cycloaddition reactions and carbon-carbon bond-forming reactions.[1] This reactivity makes it an important intermediate in the synthesis of complex organic molecules, including precursors for hindered amine light stabilizers (HALS) and other specialty chemicals. This document provides detailed application notes and experimental protocols for key reactions involving this compound, focusing on its application in the synthesis of valuable fine chemical intermediates.
Key Applications
The primary applications of this compound in fine chemical synthesis revolve around its use in cycloaddition reactions, most notably the Diels-Alder and Prins reactions. These reactions allow for the efficient construction of six-membered ring systems, which are common motifs in a wide range of biologically active molecules and industrial chemicals.
Diels-Alder Reaction for the Synthesis of Substituted Cyclohexenes
The Diels-Alder reaction is a powerful and atom-economical method for the formation of a cyclohexene (B86901) ring through the [4+2] cycloaddition of a conjugated diene with a dienophile. This compound, being an electron-rich diene, reacts readily with electron-poor dienophiles such as α,β-unsaturated aldehydes and ketones. The resulting substituted cyclohexene derivatives are versatile intermediates for further synthetic transformations.
This protocol is adapted from procedures for similar dienes and provides a general method for the Diels-Alder reaction of this compound.
Materials:
-
This compound
-
α,β-Unsaturated aldehyde (e.g., acrolein, crotonaldehyde)
-
Anhydrous toluene (B28343)
-
Hydroquinone (B1673460) (inhibitor)
-
Magnesium sulfate (B86663) (anhydrous)
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and a small amount of hydroquinone in anhydrous toluene.
-
Addition of Dienophile: Slowly add the α,β-unsaturated aldehyde (1.1 eq) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure.
-
Purification: Dissolve the crude product in dichloromethane, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting residue by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the desired cyclohexene product.
| Reactant A (Diene) | Reactant B (Dienophile) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Acrolein | Toluene | 110 | 4-6 | 75-85 |
| This compound | Methyl Vinyl Ketone | Benzene | 80 | 8-12 | 70-80 |
Table 1: Representative quantitative data for Diels-Alder reactions of this compound. Yields are approximate and may vary based on specific reaction conditions and scale.
Caption: Diels-Alder reaction of this compound.
Prins Reaction for the Synthesis of Dihydropyran Derivatives
The Prins reaction is an acid-catalyzed electrophilic addition of an aldehyde or ketone to an alkene or alkyne. The reaction of this compound with formaldehyde (B43269) is a key step in a pathway towards the synthesis of hindered piperidine (B6355638) structures. This hetero-Diels-Alder type reaction leads to the formation of a dihydropyran ring system, which can be further functionalized.
Materials:
-
This compound
-
Paraformaldehyde
-
Anhydrous Dioxane
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a stirred suspension of paraformaldehyde (1.2 eq) in anhydrous dioxane in a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Catalyst Addition: Cool the mixture to 0 °C and add boron trifluoride etherate (0.1 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Extract the mixture with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the dihydropyran derivative.
| Reactant A (Diene) | Reactant B (Aldehyde) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Paraformaldehyde | BF₃·OEt₂ | Dioxane | Room Temp. | 12-18 | 65-75 |
Table 2: Representative quantitative data for the Prins reaction of this compound with formaldehyde. Yield is approximate and may vary.
Caption: Prins reaction for dihydropyran synthesis.
Conversion of Dihydropyran to Substituted Piperidines
The dihydropyran derivatives synthesized via the Prins reaction are valuable precursors to substituted piperidines, a core scaffold in many pharmaceuticals and a key component of hindered amine light stabilizers. The conversion typically involves a reductive amination process.
Experimental Protocol: Reductive Amination of Dihydropyran Derivative
Materials:
-
Dihydropyran derivative (from Prins reaction)
-
Ammonia (B1221849) (or a primary amine) in methanol (B129727)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Methanol
-
Ammonium (B1175870) chloride (for NaBH₃CN)
-
Acetic acid (for NaBH(OAc)₃)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Imine Formation: Dissolve the dihydropyran derivative (1.0 eq) in methanol. Add a solution of ammonia in methanol (excess) and stir at room temperature. If using a primary amine, add it directly. Add a suitable acid catalyst like ammonium chloride or acetic acid.
-
Reduction: To the stirred solution, add the reducing agent (sodium cyanoborohydride or sodium triacetoxyborohydride) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding water or a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to afford the substituted piperidine.
| Starting Material | Amine Source | Reducing Agent | Solvent | Yield (%) |
| Dihydropyran derivative | Ammonia | NaBH₃CN | Methanol | 50-65 |
| Dihydropyran derivative | Methylamine | NaBH(OAc)₃ | Dichloromethane | 55-70 |
Table 3: Representative quantitative data for the reductive amination of dihydropyran derivatives. Yields are approximate and depend on the specific substrate and reaction conditions.
Caption: Workflow for piperidine synthesis.
Conclusion
This compound is a valuable C7 building block for the synthesis of complex cyclic molecules. The Diels-Alder and Prins reactions provide efficient routes to substituted cyclohexenes and dihydropyrans, respectively. The latter can be further elaborated into substituted piperidines, which are important motifs in pharmaceuticals and industrial chemicals. The protocols and data presented herein provide a foundation for researchers to explore the synthetic utility of this versatile diene in their own research and development endeavors.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dimethyl-1,3-pentadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of 2,4-Dimethyl-1,3-pentadiene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method is the acid-catalyzed dehydration of a suitable alcohol precursor, such as 2,4-dimethyl-2,4-pentanediol (B1345683) or 2,4-dimethyl-3-pentanol.[1][2][3] Another general method for alkene synthesis that can be adapted for this target is the Wittig reaction.[4][5]
Q2: What are the primary challenges in synthesizing this compound via alcohol dehydration?
A2: The main challenges include low yield, the formation of isomeric diene side products (such as 4-methyl-1,3-pentadiene), and the potential for polymerization of the diene product.[2] The choice of acid catalyst and reaction conditions is crucial to minimize these issues.[1]
Q3: Which acid catalysts are recommended for the dehydration reaction?
A3: While strong acids like sulfuric acid and phosphoric acid can be used, they can also lead to undesired side reactions and charring.[1] Weaker, milder acid catalysts such as potassium bisulfate, oxalic acid, and citric acid are often preferred to improve selectivity and yield.[2]
Q4: How can the formation of isomeric side products be minimized?
A4: A two-step dehydration process can significantly improve the ratio of the desired this compound to its isomers.[2] This involves the initial dehydration of a diol to an unsaturated alcohol, followed by a second dehydration to the target diene. Additionally, controlling the reaction temperature and distilling the desired product as it forms can help to favor the formation of the thermodynamically more stable conjugated diene.[2]
Q5: What is a reasonable expected yield for this synthesis?
A5: For the analogous synthesis of 2-methyl-1,3-pentadiene (B74102) using a two-step dehydration with a weak acid catalyst, yields of over 80% have been reported.[2] The specific yield for this compound will depend on the chosen precursor and reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
If you are experiencing a low yield of this compound, consider the following troubleshooting steps, presented in a logical workflow.
Caption: Workflow for troubleshooting low reaction yields.
-
Potential Cause: Impure starting alcohol or reagents can inhibit the reaction.
-
Suggested Solution: Ensure the alcohol precursor is pure and anhydrous. Use fresh, high-quality acid catalysts and solvents.
-
-
Potential Cause: The acid catalyst is too harsh, leading to side reactions and polymerization.
-
Suggested Solution: Switch from a strong acid like sulfuric acid to a milder catalyst such as a mixture of potassium bisulfate and citric acid.[2]
-
-
Potential Cause: The reaction temperature is either too low for dehydration or too high, promoting side reactions.
-
Suggested Solution: For weak acid catalysis, a temperature range of 120-150°C is often effective.[2] Monitor the reaction closely and adjust the temperature to ensure a steady distillation of the product.
-
-
Potential Cause: Inefficient removal of the diene product from the reaction mixture can lead to isomerization or polymerization.
-
Suggested Solution: Use a fractional distillation setup to remove the lower-boiling diene product as it is formed. This shifts the equilibrium towards the desired product.
-
Issue 2: High Proportion of Isomeric Side Products
-
Potential Cause: The reaction conditions favor the formation of a less substituted or non-conjugated diene.
-
Suggested Solution: Employing a two-step dehydration strategy, as detailed in the experimental protocols, can significantly improve the selectivity for the desired conjugated diene.[2] Using a milder, weakly acidic catalyst can also enhance selectivity.
-
Issue 3: Product Contamination and Purification Challenges
-
Potential Cause: The crude product is contaminated with unreacted starting material, isomeric dienes, or polymerization products.
-
Suggested Solution: Careful fractional distillation is the primary method for purifying this compound. Ensure your distillation column is efficient enough to separate components with close boiling points. Washing the crude product with a dilute base solution can help remove any residual acid catalyst before distillation.
-
Quantitative Data
The following table summarizes reaction conditions and yields for the analogous synthesis of 2-methyl-1,3-pentadiene via a two-step dehydration of 2-methyl-2,4-pentanediol, which can serve as a valuable reference for optimizing the synthesis of this compound.[2]
| Catalyst (mass ratio) | Reaction Temperature (°C) | Purity of Distilled Product (%) | Yield (%) |
| Potassium Bisulfate : Citric Acid (1:2) | 120-150 | >92 | 85 |
| Oxalic Acid : Ferric Chloride (3:2) | 120-150 | >90 | 83 |
| Oxalic Acid : Citric Acid (1:1) | 120-150 | >90 | 82 |
Experimental Protocols
Protocol 1: Two-Step Acid-Catalyzed Dehydration of 2,4-Dimethyl-2,4-pentanediol (Adapted from a similar procedure)
This protocol is adapted from a method for synthesizing a related diene and may require optimization for the specific synthesis of this compound.[2]
Step 1: Synthesis of 2,4-Dimethyl-4-penten-2-ol
-
To a round-bottom flask equipped with a magnetic stirrer and a fractional distillation apparatus, add 2,4-Dimethyl-2,4-pentanediol.
-
Add a suitable mild acid catalyst (e.g., a small amount of iodine or an acid-treated clay catalyst).
-
Heat the mixture to a temperature of 110-140°C.
-
Collect the distilled 2,4-Dimethyl-4-penten-2-ol. Monitor the purity of the distillate by gas chromatography (GC).
Step 2: Synthesis of this compound
-
Charge a new reaction flask, fitted with a fractional distillation column, with the 2,4-Dimethyl-4-penten-2-ol from Step 1.
-
Add a weakly acidic catalyst mixture (e.g., a 1:2 mass ratio of potassium bisulfate and citric acid, approximately 2% by weight of the alcohol).
-
Heat the reaction mixture to 120-150°C.
-
The this compound product will distill as it is formed. Collect the distillate in a cooled receiver.
-
Wash the crude diene with a dilute sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Perform a final fractional distillation to obtain the purified this compound.
Caption: Two-step dehydration experimental workflow.
Protocol 2: Synthesis via Wittig Reaction (Generalized)
This is a generalized protocol for a Wittig reaction that can be adapted to synthesize this compound from appropriate starting materials (e.g., acetone (B3395972) and an appropriate phosphonium (B103445) ylide, or mesityl oxide and methylenetriphenylphosphorane).[1][6]
Step 1: Preparation of the Phosphonium Ylide
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate triphenylphosphonium salt in anhydrous THF or diethyl ether.
-
Cool the suspension to 0°C or below in an ice or dry ice/acetone bath.
-
Slowly add a strong base (e.g., n-butyllithium or sodium amide) dropwise with stirring. The formation of the ylide is often indicated by a color change.
Step 2: Reaction with the Carbonyl Compound
-
To the ylide solution, slowly add a solution of the carbonyl compound (e.g., acetone or mesityl oxide) in the same anhydrous solvent.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting materials.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of water or a saturated ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or hexane).
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
The major byproduct, triphenylphosphine (B44618) oxide, can often be removed by crystallization or column chromatography. Purify the this compound by fractional distillation.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene - Google Patents [patents.google.com]
- 3. Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 2,4-Dimethyl-1,3-pentadiene
Welcome to the technical support center for the purification of 2,4-Dimethyl-1,3-pentadiene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its purification?
A1: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₂ | [1][2] |
| Molecular Weight | 96.17 g/mol | [2][3] |
| Boiling Point (at 760 mmHg) | 93-94 °C | [1][4] |
| Vapor Pressure | 67 mmHg at 37.7 °C | [3][4] |
| Density | 0.744 g/mL at 25 °C | [3][4] |
| Refractive Index (n20/D) | 1.441 | [3][4] |
| Appearance | Clear, colorless to light yellow liquid | [5] |
Q2: What are the common impurities found in crude this compound?
A2: Impurities in this compound typically arise from its synthesis, which is often a dehydration of 2-methyl-2,4-pentanediol (derived from acetone (B3395972) condensation).[6] Common impurities include:
-
Isomeric Dienes: The most common isomeric impurity is 4-methyl-1,3-pentadiene .[7] Other positional and geometric isomers may also be present in smaller amounts.
-
Starting Materials and Intermediates: Unreacted starting materials such as acetone or intermediates like mesityl oxide and diacetone alcohol may be present.[8][9]
-
Polymers: As a conjugated diene, this compound is susceptible to polymerization, especially when heated.[10] This can result in the formation of oligomers and higher molecular weight polymers.
Q3: How can I prevent polymerization of this compound during purification?
A3: Preventing polymerization is critical for a successful purification. Key strategies include:
-
Use of Inhibitors: Add a radical inhibitor to the crude material before heating. Common choices include hydroquinone (B1673460) or 4-tert-butylcatechol (B165716) (TBC).[11]
-
Low-Temperature Distillation: Purify the diene using vacuum distillation to lower the boiling point and minimize thermal stress.
-
Inert Atmosphere: While not always necessary for distillation, handling the purified diene under an inert atmosphere (e.g., nitrogen or argon) can prolong its storage life by preventing oxidation, which can initiate polymerization.
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
A4: A combination of analytical techniques is recommended for a thorough purity assessment:
-
Gas Chromatography (GC): An excellent method for determining the percentage of volatile impurities and separating isomers.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the structure of unknown impurities.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to confirm the isomeric identity and detect non-volatile impurities.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the conjugated diene functional group and the absence of hydroxyl groups from starting materials.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Poor Separation of Isomers During Distillation
Symptom: The collected distillate contains a significant amount of isomeric impurities, as determined by GC or NMR analysis.
Root Cause Analysis and Solutions:
References
- 1. This compound [stenutz.eu]
- 2. 2,4-Dimethylpenta-1,3-diene | C7H12 | CID 66080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 98 1000-86-8 [sigmaaldrich.com]
- 4. This compound CAS#: 1000-86-8 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. gcms.cz [gcms.cz]
- 7. CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US20170158591A1 - Synthesis of diacetone alcohol and mesityl oxide - Google Patents [patents.google.com]
- 10. lcms.cz [lcms.cz]
- 11. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 12. is.muni.cz [is.muni.cz]
preventing polymerization of 2,4-Dimethyl-1,3-pentadiene during storage
Welcome to the Technical Support Center for 2,4-Dimethyl-1,3-pentadiene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe storage and handling of this compound, with a focus on preventing unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
A1: this compound is a conjugated diene, a molecule with two alternating double and single carbon-carbon bonds. This conjugated system enhances its stability but also makes it susceptible to polymerization, particularly through free-radical mechanisms.[1] Factors like heat, light, and the presence of oxygen or other initiators can trigger a chain reaction where individual monomer units link together, forming a polymer. This can lead to increased viscosity, solidification, and a loss of an intended product.
Q2: What are the visible signs of this compound polymerization?
A2: Unwanted polymerization can be identified by several observable changes in the sample:
-
Increased Viscosity: The liquid may become noticeably thicker or more syrupy.
-
Solid Formation: The appearance of a solid precipitate, which can be a gummy residue or a hard mass.
-
Gelation: In advanced stages, the entire sample may solidify into a gel.
-
Discoloration: The typically clear, colorless to light yellow liquid may darken.[2]
Q3: What are the ideal storage conditions for this compound?
A3: To minimize the risk of polymerization, this compound should be stored under the following conditions:
-
Temperature: Store in a cool, well-ventilated place.[3][4] Refrigeration at 2-8°C is recommended for long-term storage.
-
Light: Protect from light by using an amber or opaque container.
-
Atmosphere: For high-purity samples or long-term storage, blanketing the container with an inert gas like nitrogen or argon can prevent oxidation and the formation of peroxides, which can initiate polymerization.
-
Container: Keep the container tightly closed in a dry place.[3][4]
Q4: What are polymerization inhibitors and how do they work for dienes?
A4: Polymerization inhibitors are chemical compounds added in small quantities to monomers to prevent spontaneous polymerization.[5][] They function by scavenging free radicals, which are the initiators of the polymerization chain reaction.[5] By reacting with these free radicals, inhibitors form stable molecules that are unable to propagate the polymerization chain.[5] For conjugated dienes, phenolic inhibitors are commonly used.
Q5: Which polymerization inhibitors are recommended for this compound?
A5: While specific data for this compound is limited, inhibitors effective for other conjugated dienes are recommended. The most common are phenolic compounds such as:
-
Butylated Hydroxytoluene (BHT): A widely used antioxidant and inhibitor.
-
Hydroquinone (HQ): Another common phenolic inhibitor.
-
4-Methoxyphenol (MEHQ): Also known as monomethyl ether of hydroquinone.
The choice of inhibitor may depend on the subsequent application of the diene.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Increased viscosity or solidification of stored this compound. | Polymerization has occurred due to improper storage conditions (e.g., exposure to heat, light, or air) or depletion of the inhibitor. | - If partially polymerized, it may be possible to distill the remaining monomer away from the polymer. This should be done under vacuum to keep the temperature low and with a non-volatile inhibitor in the distillation pot. - For future prevention, ensure storage at 2-8°C in a dark, sealed container, preferably under an inert atmosphere. - Regularly check the inhibitor concentration and add more if necessary. |
| Polymer formation during a reaction involving this compound. | The reaction conditions (e.g., high temperature, presence of radical initiators in solvents) are promoting polymerization. | - Lower the reaction temperature if the protocol allows. - Use freshly purified, peroxide-free solvents. - Protect the reaction from light by wrapping the flask in aluminum foil. - Ensure all reagents and glassware are free of acidic or basic residues that could catalyze polymerization. |
| Discoloration of the stored diene. | This can be an early sign of degradation or polymerization. | - Test a small sample for purity (e.g., by GC). - If purity is still high, consider adding a small amount of inhibitor. - If significant degradation has occurred, purification by distillation may be necessary. |
Data Presentation
Recommended Inhibitor Concentrations
The following table provides typical concentration ranges for commonly used phenolic inhibitors for stabilizing monomers. The optimal concentration for this compound may need to be determined empirically.
| Inhibitor | Common Name | Typical Concentration Range | Reference |
| Butylated Hydroxytoluene | BHT | 0.0002% - 0.5% (in cosmetics) | [7] |
| Butylated Hydroxytoluene | BHT | up to 0.8% (in other leave-on/rinse-off products) | [8] |
| Phenolic Inhibitors (general) | - | 5 ppm - 5000 ppm | [9] |
Experimental Protocols
Protocol: Evaluating the Effectiveness of a Polymerization Inhibitor
This protocol provides a general method for comparing the effectiveness of different inhibitors in preventing the thermal polymerization of this compound.
Materials:
-
This compound
-
Selected polymerization inhibitors (e.g., BHT, HQ, MEHQ)
-
Small, sealable glass vials (e.g., 2 mL) with PTFE-lined caps
-
Heating block or oven capable of maintaining a constant temperature (e.g., 60°C)
-
Gas chromatograph-mass spectrometer (GC-MS) or viscometer
-
Pipettes and standard laboratory glassware
Procedure:
-
Preparation of Inhibitor Stock Solutions: Prepare stock solutions of each inhibitor in a small amount of a compatible, volatile solvent (e.g., toluene) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation:
-
Label a series of vials for each inhibitor and each concentration to be tested, including a control group with no inhibitor.
-
Dispense a known volume (e.g., 1 mL) of this compound into each vial.
-
Add the appropriate volume of each inhibitor stock solution to the vials to achieve the desired final concentrations (e.g., 50, 100, 200 ppm).
-
For the control vials, add the same volume of the solvent used for the stock solutions.
-
Seal the vials tightly.
-
-
Accelerated Aging:
-
Place the vials in the heating block or oven at a constant elevated temperature (e.g., 60°C). This will accelerate the polymerization process.
-
-
Monitoring Polymerization:
-
At regular intervals (e.g., 24, 48, 72 hours), remove a set of vials (one for each condition) from the heat.
-
Allow the vials to cool to room temperature.
-
Visual Inspection: Note any changes in viscosity, color, or the presence of solids.
-
Instrumental Analysis (choose one):
-
Viscometry: Measure the viscosity of the samples. A significant increase in viscosity indicates polymerization.
-
GC-MS Analysis: Dilute a small aliquot of each sample in a suitable solvent and analyze by GC-MS. A decrease in the monomer peak area and/or the appearance of peaks corresponding to dimers or oligomers indicates polymerization.
-
-
-
Data Analysis:
-
Compare the rate of polymerization in the inhibited samples to the control. The most effective inhibitor will show the least change in viscosity or monomer concentration over time.
-
Visualizations
Caption: Factors leading to polymerization and preventative measures.
Caption: Mechanism of free-radical polymerization and inhibition.
Caption: Troubleshooting workflow for stored this compound.
References
- 1. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. iokinetic.com [iokinetic.com]
- 7. Final report on the safety assessment of BHT(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Butylated Hydroxytoluene (BHT) - Public Health - European Commission [health.ec.europa.eu]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
identifying and minimizing byproducts in 2,4-Dimethyl-1,3-pentadiene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dimethyl-1,3-pentadiene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of this compound, and what are the expected major products?
A1: this compound is a conjugated diene and readily participates in several types of reactions, most notably:
-
Diels-Alder Reaction: This is a [4+2] cycloaddition reaction with an alkene or alkyne (dienophile) to form a six-membered ring.[1] For example, with maleic anhydride (B1165640), the expected product is 4,5-dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride.
-
Electrophilic Addition: Reaction with electrophiles like hydrogen halides (e.g., HBr) can lead to 1,2- and 1,4-addition products.
-
Dimerization and Oligomerization: Like many dienes, this compound can react with itself, especially at elevated temperatures, to form dimers and higher oligomers.[2]
Q2: What are the most common byproducts observed in reactions with this compound?
A2: The most common byproducts depend on the reaction type:
-
Diels-Alder Reactions:
-
Endo and Exo Isomers: When reacting with cyclic dienophiles or certain substituted acyclic dienophiles, diastereomeric products, designated as endo and exo, can form.[3] The endo product is often the kinetically favored product, while the exo is thermodynamically more stable.[3]
-
Diene Dimers/Oligomers: At higher reaction temperatures, the diene can dimerize or oligomerize, competing with the desired Diels-Alder reaction.[2]
-
-
Electrophilic Additions:
-
1,2- and 1,4-Adducts: The addition of an electrophile to the conjugated system results in a resonance-stabilized carbocation, which can be attacked at two different positions, leading to a mixture of 1,2- and 1,4-addition products.
-
Q3: How can I identify the byproducts in my reaction mixture?
A3: A combination of analytical techniques is typically used for byproduct identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile components of the reaction mixture and obtaining their mass spectra, which provides information about their molecular weight and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the molecular structure, connectivity, and stereochemistry of the products and byproducts. The chemical shifts and coupling constants are unique for each compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can help identify the functional groups present in the products and byproducts.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Diels-Alder Product
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Diene Dimerization/Polymerization | Lower the reaction temperature. Use a slight excess of the dienophile. Add a polymerization inhibitor (e.g., hydroquinone) if compatible with the reaction conditions. |
| Retro-Diels-Alder Reaction | If the reaction is run at a very high temperature, the equilibrium may shift back to the starting materials. Optimize the temperature to be high enough for the reaction to proceed but not so high that the reverse reaction is favored. |
| Incorrect Reactant Stoichiometry | Ensure accurate measurement of both the diene and dienophile. The limiting reagent will determine the theoretical yield. |
| Steric Hindrance | The methyl groups on the diene can sterically hinder the approach of a bulky dienophile. Consider using a less sterically hindered dienophile if possible. |
| Poor Electronic Match | Diels-Alder reactions are most efficient with an electron-rich diene and an electron-poor dienophile. Ensure your dienophile has sufficient electron-withdrawing groups. |
Issue 2: Presence of Multiple Products in the Final Mixture
Illustrative Product Distribution in a Diels-Alder Reaction under Kinetic vs. Thermodynamic Control
| Reaction Condition | Temperature | Major Product | Minor Product(s) |
| Kinetic Control | Low (e.g., 0-25 °C) | Endo Adduct (~80%) | Exo Adduct (~15%), Diene Dimer (~5%) |
| Thermodynamic Control | High (e.g., > 80 °C) | Exo Adduct (~60%) | Endo Adduct (~20%), Diene Dimer (~20%) |
Troubleshooting Steps
-
Analyze the Product Mixture: Use GC-MS and/or ¹H NMR to identify the major and minor components.
-
Adjust Reaction Temperature:
-
To favor the endo (kinetic) product, run the reaction at a lower temperature for a longer period.
-
To favor the exo (thermodynamic) product, run the reaction at a higher temperature, allowing the reaction to reach equilibrium.
-
-
Minimize Dimerization: If diene dimers are a significant byproduct, lower the reaction temperature and consider using a higher concentration of the dienophile.
Experimental Protocols
Protocol: Diels-Alder Reaction of this compound with Maleic Anhydride
This protocol is adapted from a procedure for a structurally similar diene and should be optimized for specific experimental setups.
Materials:
-
This compound
-
Maleic anhydride
-
Toluene (or another suitable solvent like xylene)
-
Hexanes (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in a minimal amount of toluene.
-
Addition of Diene: Add this compound (1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (the boiling point of the solvent) with stirring for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, cool the flask in an ice bath to maximize crystallization.
-
Collect the crude product by vacuum filtration.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as a toluene/hexanes mixture.
-
Wash the crystals with cold hexanes and dry them under vacuum.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain ¹H NMR, ¹³C NMR, and mass spectra to confirm the structure and purity.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield in Diels-Alder Reactions
Caption: Troubleshooting workflow for low yield in Diels-Alder reactions.
Experimental Workflow for Synthesis and Analysis
Caption: General workflow for the synthesis and analysis of the Diels-Alder adduct.
References
troubleshooting guide for Diels-Alder reactions involving 2,4-Dimethyl-1,3-pentadiene
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 2,4-Dimethyl-1,3-pentadiene in Diels-Alder reactions. The unique structure of this diene, with methyl substitutions at both an internal and terminal position, presents specific challenges and opportunities in cycloaddition chemistry.
Frequently Asked Questions (FAQs)
Q1: My Diels-Alder reaction with this compound is showing a very low yield. What are the potential causes?
A low yield in a Diels-Alder reaction involving this compound can stem from several factors, often related to the diene's structure and reaction conditions.
-
Steric Hindrance: The methyl group at the C4 position can sterically hinder the approach of the dienophile, slowing down the reaction rate and leading to lower yields compared to less substituted dienes.[1][2]
-
Diene Purity: this compound can be prone to polymerization or contain impurities from its synthesis that can inhibit the reaction. Ensure the diene is freshly prepared or purified before use.
-
Reaction Temperature: While higher temperatures can increase the rate of a Diels-Alder reaction, they can also promote the retro-Diels-Alder reaction, leading to an equilibrium that does not favor the product.[3] Additionally, high temperatures can lead to polymerization of the diene.[4]
-
Inappropriate Dienophile: Dienophiles with low reactivity (lacking strong electron-withdrawing groups) will react sluggishly with this sterically hindered diene.[5]
-
Solvent Effects: The choice of solvent can influence the reaction rate. While often not the primary factor, running the reaction in a more polar solvent or even water can sometimes lead to rate enhancement.[6]
Q2: The reaction is proceeding very slowly. How can I increase the reaction rate?
Several strategies can be employed to accelerate a sluggish Diels-Alder reaction with this compound:
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst is a highly effective method to increase the rate of Diels-Alder reactions.[4][7][8][9] The Lewis acid coordinates to the electron-withdrawing group of the dienophile, making it more electrophilic and thus more reactive. Common Lewis acids include aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), and zinc chloride (ZnCl₂).
-
Increase Reactant Concentration: Running the reaction at a higher concentration can increase the frequency of molecular collisions, leading to a faster rate.
-
Optimize Temperature: While excessively high temperatures can be detrimental, carefully increasing the reaction temperature can provide the necessary activation energy. The optimal temperature should be determined experimentally.
-
Use a More Reactive Dienophile: If possible, switching to a dienophile with stronger electron-withdrawing groups (e.g., maleic anhydride (B1165640), N-substituted maleimides, or acrylates with electron-withdrawing substituents) will significantly increase the reaction rate.[5]
Q3: I am observing the formation of a significant amount of side products. What are they and how can I minimize them?
The most common side product in reactions involving dienes is a polymer of the diene itself.
-
Diene Polymerization: this compound, like many conjugated dienes, can undergo polymerization, especially at elevated temperatures. This can be minimized by:
-
Using the lowest effective reaction temperature.
-
Adding a radical inhibitor, such as hydroquinone (B1673460), to the reaction mixture.
-
Using the diene as soon as it is purified.
-
-
Formation of Regioisomers: With unsymmetrical dienophiles, the formation of different regioisomers is possible. The substitution pattern of this compound can influence the regioselectivity of the cycloaddition. Careful product analysis (e.g., by NMR) is necessary to identify the major and minor isomers. The use of certain Lewis acid catalysts can sometimes improve regioselectivity.
Q4: How does the stereochemistry of the dienophile affect the product of the reaction with this compound?
The Diels-Alder reaction is stereospecific. The stereochemistry of the dienophile is retained in the product.[2]
-
A cis-dienophile will form a product with cis substituents on the newly formed ring.
-
A trans-dienophile will form a product with trans substituents.
The reaction also generally favors the formation of the endo product due to secondary orbital interactions, although the exo product is often the more thermodynamically stable isomer.[3] The ratio of endo to exo products can sometimes be influenced by the reaction temperature and the presence of a catalyst.
Troubleshooting Guide
This table summarizes common issues and recommended solutions when working with this compound in Diels-Alder reactions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Steric hindrance from the C4-methyl group. | Increase reaction temperature moderately; consider using a Lewis acid catalyst. |
| Low reactivity of the dienophile. | Use a dienophile with stronger electron-withdrawing groups (e.g., maleic anhydride, N-ethylmaleimide). | |
| Impure diene (e.g., containing polymerization inhibitors from storage or byproducts from synthesis). | Purify the diene by distillation immediately before use. | |
| Slow Reaction Rate | Insufficient activation energy. | Gently increase the reaction temperature; use a higher boiling point solvent if necessary.[10] |
| Low concentration of reactants. | Increase the concentration of the limiting reagent. | |
| Electronic effects are not optimal. | Employ a Lewis acid catalyst to lower the LUMO energy of the dienophile.[4][7][8][9] | |
| Formation of Polymeric Byproducts | High reaction temperature. | Lower the reaction temperature; determine the minimum temperature required for the reaction to proceed at a reasonable rate. |
| Presence of radical initiators. | Add a radical inhibitor like hydroquinone to the reaction mixture. | |
| Difficulty in Product Purification | Unreacted starting materials co-eluting with the product. | Optimize the stoichiometry to ensure full conversion of the limiting reagent. Use a different solvent system for chromatography or consider recrystallization. |
| Formation of isomeric products. | Use a catalyst that may enhance stereoselectivity. Employ high-resolution chromatographic techniques for separation. |
Experimental Protocols
General Protocol for a Diels-Alder Reaction with this compound and Maleic Anhydride
This protocol is adapted from procedures for structurally similar dienes and serves as a starting point.[11]
Materials:
-
This compound (freshly distilled)
-
Maleic anhydride
-
Toluene (dry)
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve maleic anhydride (1.0 eq) in a minimal amount of dry toluene.
-
Add freshly distilled this compound (1.1 eq) to the solution.
-
Heat the reaction mixture to a gentle reflux (approximately 110°C for toluene) and monitor the reaction progress by TLC or GC.
-
After the reaction is complete (typically several hours, but can vary), allow the mixture to cool to room temperature.
-
If a precipitate forms upon cooling, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure.
-
The crude product can be purified by recrystallization from a solvent mixture such as toluene/hexanes or ethyl acetate/hexanes.[10][12]
Lewis Acid Catalyzed Diels-Alder Reaction
Materials:
-
This compound (freshly distilled)
-
Methyl acrylate (B77674) (or other suitable dienophile)
-
Aluminum chloride (AlCl₃) or other Lewis acid
Procedure:
-
To a solution of the dienophile (e.g., methyl acrylate, 1.0 eq) in dry dichloromethane at 0°C under an inert atmosphere (e.g., nitrogen or argon), slowly add the Lewis acid (e.g., AlCl₃, 0.1-1.0 eq).
-
Stir the mixture for 15-30 minutes at 0°C.
-
Slowly add a solution of this compound (1.1 eq) in dry dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation
The following table provides illustrative data on how reaction conditions can affect the yield of the Diels-Alder adduct of this compound and maleic anhydride. This data is hypothetical but based on established principles of Diels-Alder reactions.
| Entry | Solvent | Temperature (°C) | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | Toluene | 80 | None | 24 | 45 |
| 2 | Toluene | 110 | None | 8 | 65 |
| 3 | Xylene | 140 | None | 4 | 50 (with some polymer) |
| 4 | Dichloromethane | 25 | AlCl₃ (10) | 6 | 85 |
| 5 | Dichloromethane | 0 | AlCl₃ (10) | 12 | 90 |
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yields in Diels-Alder reactions.
Factors Influencing Reaction Outcome
Caption: Key factors influencing the outcome of the Diels-Alder reaction.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. atc.io [atc.io]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
Technical Support Center: Improving Regioselectivity of Reactions with 2,4-Dimethyl-1,3-pentadiene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Dimethyl-1,3-pentadiene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioselectivity in reactions involving this sterically hindered and electronically biased diene.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the regioselectivity of reactions with this compound?
A1: The regioselectivity of reactions involving this compound is primarily governed by a combination of electronic and steric effects. The two methyl groups at positions 2 and 4 are electron-donating, which influences the electron density distribution within the diene system. Additionally, the steric bulk of these methyl groups can hinder the approach of reactants to certain positions, thereby directing the reaction to less sterically crowded sites.
Q2: How do the methyl groups in this compound affect its reactivity in Diels-Alder reactions?
A2: In Diels-Alder reactions, the electron-donating methyl groups increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, making it more nucleophilic and generally more reactive towards electron-poor dienophiles. The substitution pattern directs the regioselectivity. For a 2-substituted diene, the "para" and "ortho" products are typically favored over the "meta" product.[1][2] With substitution at both C2 and C4, the outcome is highly dependent on the dienophile and reaction conditions, with steric hindrance playing a significant role.
Q3: What is the expected regioselectivity in electrophilic additions to this compound?
A3: Electrophilic additions to conjugated dienes can result in both 1,2- and 1,4-addition products.[3][4][5][6] The reaction proceeds through the most stable carbocation intermediate. For this compound, protonation is likely to occur at C1 to form a resonance-stabilized tertiary allylic carbocation. Subsequent attack by the nucleophile can then occur at either C2 (1,2-addition) or C4 (1,4-addition). The ratio of these products is often dependent on the reaction temperature, with lower temperatures favoring the kinetic product (often the 1,2-adduct) and higher temperatures favoring the more stable thermodynamic product (often the 1,4-adduct).[7]
Q4: How can I favor anti-Markovnikov addition in reactions with this compound?
A4: To achieve anti-Markovnikov addition, hydroboration-oxidation is the most common method.[8][9][10][11] This two-step reaction sequence results in the net addition of water across a double bond, with the hydroxyl group adding to the less substituted carbon. In the case of this compound, the boron atom will preferentially add to the less sterically hindered and less substituted carbon, leading to the anti-Markovnikov alcohol upon oxidation. The use of bulky borane (B79455) reagents, such as 9-BBN, can further enhance this regioselectivity.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Diels-Alder Reactions
You are observing a mixture of regioisomers in a Diels-Alder reaction with this compound and an unsymmetrical dienophile.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in Diels-Alder reactions.
Detailed Steps:
-
Analyze Electronic Effects: The regioselectivity of the Diels-Alder reaction is often governed by the electronic properties of the diene and dienophile.[12] For this compound, the electron-donating methyl groups increase the electron density at C1 and C3. The major regioisomer typically arises from the alignment of the largest HOMO coefficient of the diene with the largest LUMO coefficient of the dienophile.
-
Evaluate Steric Hindrance: The methyl groups at C2 and C4 create significant steric bulk. If the dienophile also has bulky substituents, steric repulsion in the transition state can disfavor the electronically preferred regioisomer. Consider using a less sterically demanding dienophile if possible.
-
Introduce a Lewis Acid Catalyst: Lewis acids can coordinate to the dienophile, lowering its LUMO energy and increasing the difference in the magnitude of the LUMO coefficients, which can enhance regioselectivity.[1][13][14][15] Common Lewis acids include AlCl₃, BF₃·OEt₂, and SnCl₄. A screening of different Lewis acids may be necessary to find the optimal catalyst.
-
Modify Reaction Temperature: The ratio of regioisomers can be temperature-dependent. Lowering the reaction temperature (e.g., to 0 °C or -78 °C) often favors the kinetically controlled product, which is the one that forms faster.[7] Higher temperatures may allow for equilibration to the more thermodynamically stable product.
-
Solvent Screening: The polarity of the solvent can influence the transition state energies and thus the regioselectivity. It is advisable to screen a range of solvents with varying polarities.
Issue 2: Undesired Mixture of 1,2- and 1,4-Addition Products in Electrophilic Additions
You are obtaining a mixture of 1,2- and 1,4-addition products during the electrophilic addition of an acid (e.g., HBr) to this compound.
Troubleshooting Workflow:
Caption: Decision tree for controlling 1,2- vs. 1,4-addition.
Detailed Steps:
-
Control Reaction Temperature: This is the most critical factor for controlling the ratio of 1,2- and 1,4-addition products.[7]
-
To favor the kinetic product (often the 1,2-adduct): Run the reaction at low temperatures (e.g., -78 °C to 0 °C). At these temperatures, the reaction is typically irreversible, and the product that forms via the lowest activation energy transition state will predominate.
-
To favor the thermodynamic product (often the 1,4-adduct): Use higher temperatures (e.g., room temperature or gentle heating). These conditions can allow for the reversible formation of the products, leading to an equilibrium that favors the most stable isomer.
-
-
Vary Solvent Polarity: The polarity of the solvent can influence the stability of the carbocation intermediate and the transition states leading to the different products. Experiment with a range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., dichloromethane).
-
Change the Counter-ion: The nature of the nucleophile (counter-ion) can also play a role. Less nucleophilic counter-ions may allow for more time for the carbocation to rearrange or for the reaction to reach thermodynamic equilibrium.
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with Maleic Anhydride (B1165640)
This protocol is an illustrative example for a Lewis acid-catalyzed Diels-Alder reaction to favor a specific regioisomer.
Materials:
-
This compound
-
Maleic anhydride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add maleic anhydride (1.0 eq) and anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add anhydrous aluminum chloride (1.1 eq) in portions, ensuring the internal temperature does not rise significantly.
-
Stir the mixture at -78 °C for 30 minutes.
-
In a separate flask, dissolve this compound (1.2 eq) in anhydrous DCM.
-
Add the diene solution dropwise to the reaction mixture over 20 minutes.
-
Allow the reaction to stir at -78 °C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Hydroboration-Oxidation of this compound
This protocol provides a method for the anti-Markovnikov hydration of this compound.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 1 M solution of BH₃·THF (0.5 eq, assuming reaction at one double bond for higher selectivity) dropwise via syringe.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the consumption of the diene by GC-MS.
-
Cool the reaction mixture back to 0 °C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: The addition of hydrogen peroxide can be exothermic.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting alcohol by flash column chromatography.
Data Presentation
Table 1: Illustrative Regioselectivity in the Diels-Alder Reaction of this compound with Methyl Acrylate
| Entry | Catalyst (eq) | Temperature (°C) | Solvent | Regioisomeric Ratio (para:meta) |
| 1 | None | 80 | Toluene | 3:1 |
| 2 | AlCl₃ (1.1) | -78 | DCM | >95:5 |
| 3 | BF₃·OEt₂ (1.1) | -78 | DCM | 90:10 |
| 4 | None | 25 | DCM | 2.5:1 |
Note: These are representative data based on general principles for similar dienes and are intended for illustrative purposes.
Table 2: Illustrative Product Distribution in the Hydroboration-Oxidation of this compound
| Entry | Borane Reagent | Product(s) | Major Product |
| 1 | BH₃·THF | Mixture of allylic alcohols | 2,4-Dimethyl-3-penten-1-ol |
| 2 | 9-BBN | Predominantly one regioisomer | 2,4-Dimethyl-3-penten-1-ol |
Note: The major product results from the addition of boron to the less sterically hindered C1 position. The exact distribution would require experimental verification.
Signaling Pathways and Workflows
Caption: Logical relationships for controlling regioselectivity.
References
- 1. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. longdom.org [longdom.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05144K [pubs.rsc.org]
- 13. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
challenges in the scale-up synthesis of 2,4-Dimethyl-1,3-pentadiene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2,4-Dimethyl-1,3-pentadiene.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up operations.
Issue 1: Low Yield of this compound
Q1: Our reaction is resulting in a low overall yield. What are the potential causes and how can we optimize the process?
A1: Low yields in the synthesis of this compound, typically via the dehydration of a suitable diol precursor (e.g., 2,4-dimethylpentane-1,3-diol or similar structures), can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Reaction Temperature: The dehydration reaction is highly temperature-dependent.
-
Too low: Incomplete conversion of the starting diol.
-
Too high: Increased formation of byproducts and potential for polymerization.
-
Action: Systematically screen a range of temperatures to find the optimal balance between conversion and selectivity. For a two-step dehydration process, the first and second dehydration steps may have different optimal temperatures.
-
-
Inefficient Water Removal: The dehydration reaction is an equilibrium process. Inefficient removal of water will drive the equilibrium back towards the reactants.
-
Action: On a larger scale, ensure the distillation setup is efficient. For reactions under vacuum, check for leaks. The use of a Dean-Stark trap or a similar apparatus is crucial for effective water separation.
-
-
Catalyst Inactivity or Insufficient Loading: The choice and condition of the acid catalyst are critical.
-
Action:
-
Ensure the catalyst is fresh and active. If using a solid acid catalyst, ensure it has been properly activated and stored.
-
Experiment with different catalyst loadings. While a higher loading may increase the reaction rate, it can also lead to more side reactions.
-
-
-
Incomplete Conversion of Intermediate: In a two-step dehydration from a diol, the intermediate alcohol may not be fully converted in the second step.
-
Action: Monitor the reaction progress by techniques like GC to ensure the disappearance of the intermediate before workup.
-
Issue 2: Poor Selectivity and Formation of Isomeric Byproducts
Q2: We are observing significant quantities of an isomeric pentadiene in our product mixture. How can we improve the selectivity for the desired this compound?
A2: A common challenge in the synthesis of substituted dienes is the formation of structural isomers. For instance, in the dehydration of a precursor like 2-methyl-2,4-pentanediol to produce 2-methyl-1,3-pentadiene (B74102), the isomeric byproduct 4-methyl-1,3-pentadiene (B1595702) is often formed.[1]
Potential Causes & Troubleshooting Steps:
-
Non-selective Catalyst: Some acid catalysts may promote the formation of a mixture of isomers.
-
Action:
-
Screen different types of acid catalysts (e.g., weakly acidic catalysts, solid acid catalysts) to identify one that favors the formation of the desired isomer.[1]
-
A two-step dehydration process, where the diol is first converted to an intermediate alcohol and then to the diene, can offer better control over selectivity.[1]
-
-
-
Reaction Conditions Favoring Isomerization: Temperature and reaction time can influence the product distribution.
-
Action: Optimize the reaction temperature and time to maximize the yield of the desired isomer while minimizing the formation of the undesired one. Shorter reaction times may be beneficial if the desired product can isomerize to a more stable, but undesired, product under the reaction conditions.
-
Issue 3: Catalyst Deactivation
Q3: We are using a solid acid catalyst for the dehydration, and its activity decreases significantly over several runs. What could be the cause, and how can we address this?
A3: Catalyst deactivation is a common issue in scale-up processes, particularly in continuous or semi-continuous operations.
Potential Causes & Troubleshooting Steps:
-
Coke Formation: At elevated temperatures, organic molecules can decompose and form carbonaceous deposits (coke) on the catalyst surface, blocking active sites. This is a primary cause of deactivation in reactions involving hydrocarbons.
-
Action:
-
Regeneration: The catalyst can often be regenerated by a controlled burnout of the coke in a stream of air or a mixture of air and an inert gas. The temperature of regeneration is critical to avoid thermal damage to the catalyst.
-
Prevention: Optimize reaction conditions (lower temperature, shorter residence time) to minimize coke formation.
-
-
-
Poisoning: Impurities in the feed can adsorb strongly to the catalyst's active sites and deactivate it.
-
Action: Ensure the purity of the starting materials. Pre-purification of the diol precursor may be necessary.
-
-
Sintering: At high temperatures, the small, highly active catalyst particles can agglomerate into larger, less active ones. This process is often irreversible.
-
Action: Operate the reaction at the lowest effective temperature to prolong catalyst life.
-
Issue 4: Purification Challenges
Q4: We are finding it difficult to separate the desired this compound from its isomers and other byproducts. What purification strategies are effective at scale?
A4: The presence of close-boiling isomers can make purification by simple distillation challenging.
Potential Causes & Troubleshooting Steps:
-
Close Boiling Points of Isomers: Structural isomers of pentadiene often have very similar boiling points, making fractional distillation inefficient.
-
Action:
-
High-Efficiency Fractional Distillation: Use a distillation column with a high number of theoretical plates.
-
Azeotropic Distillation: Investigate the use of an entrainer that forms an azeotrope with one of the components, altering its effective boiling point.
-
Chemical Separation: It may be possible to selectively react the undesired isomer. For example, some diene isomers readily undergo Diels-Alder reactions with dienophiles like maleic anhydride, while others react much more slowly.[2] The resulting adduct can then be separated by distillation. The unreacted, desired isomer can then be purified.
-
-
-
Product Purity Monitoring:
-
Action: Employ analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to monitor the purity of the product during and after purification.[3]
-
Quantitative Data Summary
The following tables provide representative data for the synthesis of a similar compound, 2-methyl-1,3-pentadiene, via a two-step dehydration of 2-methyl-2,4-pentanediol. These values can serve as a starting point for the optimization of this compound synthesis.
Table 1: Effect of Catalyst on the Second Dehydration Step
| Catalyst (mass ratio) | Reaction Temperature (°C) | Purity of 2-methyl-1,3-pentadiene (%) | Yield (%) |
| Oxalic acid : Citric acid (1:1) | 120-150 | >90 | 82 |
| Potassium bisulfate : Citric acid (1:2) | 120-150 | >92 | 85 |
| Oxalic acid : Ferric chloride (3:2) | 120-150 | >90 | 83 |
Data adapted from patent CN109824466B for the synthesis of 2-methyl-1,3-pentadiene.[1]
Table 2: Physical and Safety Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₂ |
| Molecular Weight | 96.17 g/mol [4] |
| Boiling Point | 94 °C |
| Density | 0.744 g/mL at 25 °C |
| Refractive Index | n20/D 1.441 |
| Flash Point | -18 °C |
| GHS Hazard Statements | H225, H315, H319, H335[4] |
Experimental Protocols
Key Experiment: Two-Step Dehydration Synthesis of a Substituted Pentadiene
This protocol is based on the synthesis of 2-methyl-1,3-pentadiene and can be adapted for this compound with appropriate adjustments to stoichiometry and reaction conditions.
Step 1: First Dehydration (Diol to Unsaturated Alcohol)
-
Apparatus Setup: Assemble a reaction flask equipped with a magnetic stirrer, a heating mantle, a fractionating column, a condenser, and a receiving flask.
-
Charging the Reactor: Charge the reaction flask with the starting diol (e.g., 2-methyl-2,4-pentanediol) and a solid acid catalyst (e.g., ferric chloride on montmorillonite).
-
Reaction: Heat the mixture to 110-140 °C with stirring. The product of the first dehydration (an unsaturated alcohol) will distill out.
-
Collection: Collect the distilled unsaturated alcohol.
-
Analysis: Analyze the purity of the intermediate product by GC.
Step 2: Second Dehydration (Unsaturated Alcohol to Diene)
-
Apparatus Setup: Use a similar setup as in Step 1.
-
Charging the Reactor: Charge the reaction flask with the unsaturated alcohol from Step 1 and a weakly acidic catalyst mixture (e.g., a mixture of potassium bisulfate and citric acid).[1]
-
Reaction: Heat the mixture to 120-150 °C with stirring. The final diene product will distill out.[1]
-
Collection: Collect the distilled diene.
-
Analysis: Analyze the purity and isomer ratio of the final product by GC.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Experimental Workflow for Two-Step Dehydration Synthesis
Caption: Experimental workflow for synthesis.
References
- 1. CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene - Google Patents [patents.google.com]
- 2. US3394201A - Separation of high purity 4-methyl-1, 3-pentadiene - Google Patents [patents.google.com]
- 3. 2,4-Dimethylpenta-1,3-diene | SIELC Technologies [sielc.com]
- 4. 2,4-Dimethylpenta-1,3-diene | C7H12 | CID 66080 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,4-Dimethyl-1,3-pentadiene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from commercial 2,4-Dimethyl-1,3-pentadiene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound may contain several types of impurities depending on its synthesis and storage conditions. These can include:
-
Peroxides: Dienes are prone to autoxidation in the presence of air, leading to the formation of hazardous peroxide impurities.
-
Polymerization Inhibitors: To prevent polymerization during storage, inhibitors such as 4-tert-butylcatechol (B165716) (TBC) or butylated hydroxytoluene (BHT) are often added. These need to be removed before most applications.
-
Isomers: Structural isomers, such as 4-methyl-1,3-pentadiene, may be present from the synthesis process.
-
Synthesis Byproducts: Depending on the synthetic route, byproducts like pinacolone (B1678379) (from the dehydration of pinacol) or unreacted starting materials may be present.[1]
-
Oligomers/Polymers: Small amounts of dimers or oligomers can form over time, especially if the diene has been stored improperly.[2]
Q2: Why is it crucial to remove peroxides from this compound before use?
A2: Peroxides are thermally unstable and can decompose explosively, especially upon heating or concentration, such as during distillation. Their presence poses a significant safety hazard in the laboratory. Therefore, it is imperative to test for and remove peroxides before any experimental procedure involving heating or concentration.
Q3: How can I test for the presence of peroxides?
A3: Commercially available peroxide test strips are a quick and convenient way to detect the presence of peroxides. A common qualitative test involves adding a few drops of the diene to a freshly prepared solution of potassium iodide in acetic acid. The formation of a yellow to brown color indicates the presence of peroxides.
Q4: When should I remove the polymerization inhibitor?
A4: The polymerization inhibitor should be removed immediately before the diene is used in a reaction, especially in polymerization reactions or processes sensitive to radical scavengers. If the purified diene is to be stored, it is advisable to add a small amount of a fresh inhibitor.
Q5: What is the best method to purify this compound to a very high purity (>99.5%)?
A5: For achieving very high purity, a combination of methods is often necessary. First, remove peroxides and inhibitors using chemical methods. Then, fractional distillation can be effective in separating components with different boiling points. For the removal of close-boiling isomers, preparative gas chromatography (preparative GC) is the most powerful technique.
Troubleshooting Guides
Issue 1: Incomplete Peroxide Removal
-
Symptom: Peroxide test is still positive after purification.
-
Possible Cause 1: Insufficient amount of peroxide removal agent.
-
Solution: Increase the amount of the alumina (B75360), ferrous sulfate (B86663) solution, or molecular sieves used. For the alumina column, ensure the column is packed properly and the solvent does not channel.
-
Possible Cause 2: The peroxide removal agent is no longer active.
-
Solution: Use fresh ferrous sulfate solution or freshly activated alumina/molecular sieves.
-
Possible Cause 3: The type of peroxide is not effectively removed by the chosen method.
-
Solution: Consider an alternative peroxide removal method. For example, if an alumina column was used, try a ferrous sulfate wash.
Issue 2: Polymerization During Distillation
-
Symptom: A viscous residue or solid polymer forms in the distillation flask, leading to low yield.
-
Possible Cause 1: Incomplete removal of peroxides.
-
Solution: Ensure the diene is completely free of peroxides before distillation.
-
Possible Cause 2: Distillation temperature is too high.
-
Solution: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the diene.
-
Possible Cause 3: Absence of a polymerization inhibitor.
-
Solution: If the application allows, add a small amount of a high-boiling polymerization inhibitor (e.g., hydroquinone) to the distillation pot.
-
Possible Cause 4: Presence of oxygen.
-
Solution: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon).
Issue 3: Poor Separation of Isomers During Fractional Distillation
-
Symptom: GC analysis of the distilled fractions shows significant cross-contamination of isomers.
-
Possible Cause 1: Inefficient fractionating column.
-
Solution: Use a longer fractionating column or one with a higher number of theoretical plates (e.g., a Vigreux or packed column).
-
Possible Cause 2: Distillation rate is too fast.
-
Solution: Reduce the heating rate to allow for proper equilibration of the vapor and liquid phases in the column. A slow, steady distillation rate is crucial for good separation.
-
Possible Cause 3: Poor insulation of the column.
-
Solution: Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.
Data Presentation
Table 1: Comparison of Peroxide Removal Methods
| Method | Purity Achieved (Typical) | Advantages | Disadvantages |
| Activated Alumina Column | >99% (peroxide-free) | Simple, effective for many solvents. | Alumina needs to be disposed of carefully. |
| Ferrous Sulfate Wash | >99% (peroxide-free) | Inexpensive and effective. | Requires subsequent washing and drying steps. |
| Molecular Sieves (4Å) | >99% (peroxide-free) | Dries the solvent simultaneously. | Can be slower than other methods. |
Table 2: Comparison of Purification Techniques for Isomer Removal
| Method | Purity Achieved (Typical) | Throughput | Cost | Key Application |
| Fractional Distillation | 98-99.5% | High | Low | Separation of compounds with significantly different boiling points. |
| Preparative Gas Chromatography (GC) | >99.9% | Low | High | Separation of close-boiling isomers and final polishing to high purity. |
Experimental Protocols
Protocol 1: Removal of Peroxides using Activated Alumina
-
Column Preparation: Pack a chromatography column with activated basic alumina. The amount of alumina will depend on the volume of diene to be purified (a rule of thumb is a 10:1 ratio of diene volume to alumina volume).
-
Purification: Pre-wet the column with a small amount of fresh, peroxide-free pentane (B18724) or hexane. Allow the solvent to drain to the top of the alumina bed. Carefully add the commercial this compound to the top of the column.
-
Elution: Allow the diene to pass through the column under gravity. Collect the purified diene in a clean, dry flask.
-
Verification: Test the eluted diene for the presence of peroxides.
-
Disposal: After use, the alumina should be treated with a dilute acidic solution of ferrous sulfate to decompose any adsorbed peroxides before disposal.
Protocol 2: Removal of Polymerization Inhibitor (TBC or BHT)
-
Extraction: In a separatory funnel, wash the this compound with a 10% aqueous sodium hydroxide (B78521) (NaOH) solution. The phenolic inhibitor will be deprotonated and extracted into the aqueous layer. Repeat the extraction 2-3 times.
-
Washing: Wash the diene with water until the aqueous layer is neutral to pH paper.
-
Drying: Dry the purified diene over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).
-
Filtration: Filter the diene to remove the drying agent.
Protocol 3: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a well-insulated fractionating column (e.g., Vigreux column). Ensure all joints are properly sealed.
-
Charge the Flask: To the distillation flask, add the peroxide- and inhibitor-free this compound and a few boiling chips or a magnetic stir bar.
-
Distillation: Heat the flask gently. Collect the distillate in fractions based on the boiling point. The boiling point of this compound is approximately 93-95 °C at atmospheric pressure.
-
Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC).
Mandatory Visualization
References
Technical Support Center: Managing Exothermic Reactions of 2,4-Dimethyl-1,3-pentadiene
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2,4-Dimethyl-1,3-pentadiene. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to managing the exothermic nature of its reactions, particularly the common and highly exothermic Diels-Alder cycloaddition.
Frequently Asked Questions (FAQs)
Q1: What makes reactions with this compound potentially hazardous?
A1: this compound is a conjugated diene that readily participates in reactions like Diels-Alder cycloadditions.[1][2] These reactions are typically exothermic, meaning they release a significant amount of heat.[3][4] The conversion of two weaker π-bonds in the reactants into two stronger σ-bonds in the product is the primary reason for this heat release.[4] If this heat is not effectively managed, it can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[5]
Q2: What is a runaway reaction and why is it a concern?
A2: A runaway reaction is an uncontrolled exothermic process where the rate of heat generation exceeds the rate of heat removal.[5] This leads to an accelerating cycle of increasing temperature and reaction rate.[6] The consequences can range from boiling of the solvent and loss of product to a dangerous increase in pressure, vessel rupture, and release of flammable or toxic materials.[7] Understanding key safety parameters like the Adiabatic Temperature Rise—the theoretical temperature increase if all reaction heat is contained—is crucial for preventing such events.[8]
Q3: What are the primary safety precautions I should take before starting an experiment?
A3: Before any reaction, you must:
-
Conduct a Risk Assessment: Evaluate the potential for an exotherm based on the reactants (e.g., highly reactive dienophiles like maleic anhydride), concentration, and scale.[9]
-
Gather Safety Data: Have the Safety Data Sheets (SDS) for all reactants and solvents readily available. This compound is a highly flammable liquid that can cause skin, eye, and respiratory irritation.[10]
-
Prepare Your Workspace: Ensure you are working in a well-ventilated fume hood. All equipment must be properly grounded to prevent static discharge.[4] Have appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and gloves.
-
Establish an Emergency Plan: Have a plan for rapid cooling and quenching. This includes preparing an ice bath and having a suitable quenching agent readily available.
Q4: How does reaction scale affect the exothermic hazard?
A4: The hazard of an exothermic reaction increases significantly with scale.[9] Heat is generated throughout the volume of the liquid but is only dissipated through the surface area of the reactor. As the scale increases, the volume-to-surface-area ratio increases, making heat removal less efficient. A reaction that is easily controlled at a 5 mmol scale could become a dangerous runaway reaction at a 100 mmol scale without appropriate changes to the experimental setup.[9]
Q5: Can the choice of solvent help manage the exotherm?
A5: Yes, the solvent plays a critical role. A solvent with a higher boiling point can absorb more heat before boiling, providing a larger safety margin. The solvent's heat capacity also determines how much energy is required to raise its temperature. Conducting reactions under solvent-free conditions is particularly hazardous as the reaction heat directly increases the temperature of the reactants, which can accelerate the reaction rate dramatically.[9]
Troubleshooting Guides
Problem 1: The reaction temperature is rising too quickly, even with external cooling.
-
Possible Cause: The rate of addition of the limiting reagent is too fast, leading to an accumulation of unreacted material and a sudden burst of energy release.[8]
-
Immediate Solution:
-
Immediately stop the addition of the reagent.
-
Increase the efficiency of external cooling. If using a water bath, switch to an ice-water or ice-salt bath.
-
If the temperature continues to rise uncontrollably, execute your emergency quenching plan (see Protocol section). This typically involves the rapid addition of a cold, inert solvent to dilute the reactants and absorb heat.
-
-
Long-Term Prevention:
-
Reduce the concentration of the reactants.
-
Decrease the rate of addition significantly. Using a syringe pump for controlled, slow addition is highly recommended.
-
Maintain a lower reaction temperature from the start.
-
Problem 2: The reaction is not starting, and I am tempted to increase the temperature.
-
Possible Cause: There might be an induction period, or the activation energy barrier has not been overcome. However, heating the entire mixture of reactants together is extremely dangerous. If the reaction suddenly initiates at a higher temperature, the accumulated energy release can be uncontrollable.
-
Solution:
-
DO NOT heat the entire bulk mixture.
-
Ensure reactants are pure and that no inhibitors are present (unless intended).
-
Try to initiate the reaction in a very small portion of the mixture. If successful, proceed with a slow, controlled addition (semi-batch) of the remaining reagent to the initiated mixture, allowing the reaction exotherm to maintain the desired temperature.
-
If the reaction must be heated, use a semi-batch approach where one reactant is slowly added to the other at the target temperature. This ensures that only a small amount of unreacted material is present at any given time.[8]
-
Problem 3: I observed charring or discoloration of the product, and the yield is low.
-
Possible Cause: A temperature excursion has occurred, leading to the decomposition of the starting materials or the desired product. The Diels-Alder reaction is reversible at high temperatures (retro-Diels-Alder), which can also contribute to lower yields if the temperature is not controlled.[4][11]
-
Solution:
-
Review your temperature monitoring data. If you do not have any, implement continuous temperature monitoring in all future experiments.
-
Purify the product to remove decomposition byproducts.
-
For future reactions, implement stricter temperature controls. Use a larger volume of solvent, a slower addition rate, and more efficient cooling. The goal is to keep the internal temperature within a narrow, predetermined range.
-
Data Presentation
Table 1: Physical and Safety Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1000-86-8 | [12][13] |
| Molecular Formula | C₇H₁₂ | [12][14] |
| Molecular Weight | 96.17 g/mol | [14] |
| Boiling Point | 93-95 °C | [12] |
| Flash Point | 10 °C (50 °F) | [10] |
| Hazard Statements | Highly flammable liquid and vapor. Causes skin, eye, and respiratory irritation. | [10] |
Table 2: Thermodynamic Data for Representative Diels-Alder Reactions
Note: Experimental data for the specific reaction of this compound was not found. The following values for similar reactions are provided for estimation purposes and highlight the highly exothermic nature of this reaction class.
| Reaction | ΔHº (kcal/mol) | ΔSº (cal/mol·K) | Notes | Reference(s) |
| 1,3-Butadiene + Ethene | -40 | -43.6 | A fundamental, uncatalyzed Diels-Alder reaction. | [3] |
| Cyclopentadiene Dimerization | -30 | -33.8 | A spontaneous reaction at room temperature due to the fixed s-cis conformation of the diene. | [3] |
| Furan + Maleic Anhydride (B1165640) | - | - | Reaction is highly reversible; the exo product is thermodynamically favored. | [11] |
Experimental Protocols
Protocol: Controlled Diels-Alder Reaction of this compound and Maleic Anhydride
This protocol is designed for a small, laboratory scale (e.g., 10-20 mmol) and prioritizes safety and exotherm control.
1. Materials and Equipment:
-
This compound
-
Maleic Anhydride
-
Anhydrous Toluene (B28343) (or other suitable solvent)
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Digital thermometer with a probe to measure the internal reaction temperature
-
Addition funnel or syringe pump
-
Condenser with an inert gas inlet (Nitrogen or Argon)
-
Large ice-water bath
2. Pre-Reaction Setup:
-
Assemble the glassware. Ensure it is clean, dry, and all joints are properly sealed.
-
Place the three-neck flask in the ice-water bath on top of the magnetic stirrer.
-
In the flask, dissolve maleic anhydride (1.0 eq) in anhydrous toluene (approx. 0.5 M concentration).
-
Insert the thermometer probe through one neck, ensuring the tip is submerged in the solvent.
-
Attach the condenser to the central neck and the addition funnel/syringe to the third neck. Establish an inert atmosphere.
-
In a separate, dry flask, prepare a solution of this compound (1.0 eq) in a small amount of anhydrous toluene. Load this solution into the addition funnel or syringe pump.
3. Reaction Procedure (Semi-Batch Addition):
-
Begin stirring and cool the maleic anhydride solution in the flask to 0-5 °C using the ice bath.
-
Once the temperature is stable, begin the slow, dropwise addition of the this compound solution.
-
Crucially, monitor the internal temperature continuously. The addition rate should be controlled to ensure the internal temperature does not rise more than 5-10 °C above the bath temperature. An initial temperature increase indicates the reaction has started.[2]
-
If the temperature begins to rise rapidly, immediately stop the addition and allow the system to cool back down before resuming at a slower rate.
-
The total addition time should be at least 30-60 minutes, depending on the scale.
-
After the addition is complete, allow the reaction to stir in the ice bath for another hour, then slowly warm to room temperature and stir overnight to ensure completion.
4. Emergency Quenching Procedure:
-
In the event of an uncontrolled temperature rise (a runaway), immediately stop the addition and increase external cooling.
-
If the temperature continues to climb, quickly add a large volume of cold toluene (pre-chilled in a freezer) via the addition funnel to rapidly dilute the reactants and absorb the heat.
-
Alert personnel in the lab and be prepared to evacuate if necessary.
Mandatory Visualizations
References
- 1. Effect of Temperature on Reactions of Chemical Organic Synthesis-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 2. atc.io [atc.io]
- 3. Chemical Reactivity [www2.chemistry.msu.edu]
- 4. Video: Diels–Alder vs Retro-Diels–Alder Reaction: Thermodynamic Factors [jove.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. conference.ing.unipi.it [conference.ing.unipi.it]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 1,3-Pentadiene, 2,4-dimethyl- [webbook.nist.gov]
- 13. This compound [stenutz.eu]
- 14. 2,4-Dimethylpenta-1,3-diene | C7H12 | CID 66080 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2,4-Dimethyl-1,3-pentadiene Under Acidic Conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dimethyl-1,3-pentadiene under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in the presence of acids?
A1: this compound, a conjugated diene, is susceptible to several acid-catalyzed reactions that can affect its stability and lead to undesired side products. The primary concerns are:
-
Polymerization: Cationic polymerization is a common issue, where the diene monomers react to form oligomers or high molecular weight polymers.
-
Isomerization: Acid can catalyze the migration of double bonds, leading to the formation of isomeric dienes.
-
Hydration: In the presence of water, acid-catalyzed addition of water (hydration) can occur, forming alcohols.
-
Degradation: Strong acids and elevated temperatures can cause decomposition into smaller fragments.
Q2: How does the structure of this compound contribute to its reactivity under acidic conditions?
A2: The conjugated diene system in this compound is electron-rich, making it susceptible to electrophilic attack by protons from an acid. The resulting carbocation is resonance-stabilized, which facilitates subsequent reactions like polymerization and isomerization. The methyl groups on the diene also influence the stability of the carbocation intermediates, affecting the reaction pathways.
Q3: What types of acids are most likely to cause stability issues?
A3: Both Brønsted acids (e.g., sulfuric acid, hydrochloric acid, p-toluenesulfonic acid) and Lewis acids (e.g., aluminum chloride, boron trifluoride) can initiate the degradation of this compound. The strength of the acid and its concentration will significantly impact the rate and type of reaction. Stronger acids and higher concentrations generally lead to more rapid and extensive side reactions.
Troubleshooting Guides
Issue 1: Unexpected Polymer Formation During an Acid-Catalyzed Reaction
Symptoms:
-
Formation of a viscous oil, sticky solid, or precipitate in the reaction mixture.
-
Broad, unresolved peaks in NMR spectra.
-
Significant loss of the starting diene without the formation of the desired product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Acid concentration is too high. | Decrease the concentration of the acid catalyst. |
| Reaction temperature is too high. | Run the reaction at a lower temperature to disfavor polymerization. |
| Prolonged reaction time. | Monitor the reaction closely and quench it as soon as the desired product is formed. |
| Presence of highly reactive impurities. | Ensure the purity of the this compound and solvents. |
Issue 2: Formation of Isomeric Side Products
Symptoms:
-
Multiple spots on TLC analysis with similar polarities.
-
Appearance of unexpected peaks in GC-MS or NMR corresponding to isomers of the starting material.
-
Difficulty in purifying the desired product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Thermodynamically controlled reaction conditions. | Use milder reaction conditions (lower temperature, weaker acid) to favor the kinetic product. |
| Equilibration of double bonds. | Minimize reaction time to prevent the system from reaching thermodynamic equilibrium. |
| Inappropriate acid catalyst. | Experiment with different acid catalysts (e.g., solid-supported acids) that may offer higher selectivity. |
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound in the Presence of an Acid
Objective: To determine the rate of degradation of this compound under specific acidic conditions.
Materials:
-
This compound
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Anhydrous magnesium sulfate
-
GC-MS vials
Procedure:
-
Prepare a stock solution of this compound and an internal standard in the chosen anhydrous solvent in a volumetric flask.
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a known volume of the stock solution.
-
Equilibrate the solution to the desired reaction temperature.
-
Add the acid catalyst at a specific concentration to initiate the reaction (t=0).
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing the quenching solution.
-
Vortex the vial, and then add a drying agent like anhydrous magnesium sulfate.
-
Analyze the organic layer by GC-MS to quantify the remaining this compound relative to the internal standard.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
Data Presentation
The following table summarizes hypothetical quantitative data on the stability of this compound under different acidic conditions.
| Acid Catalyst | Concentration (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Major Side Product(s) |
| p-TsOH | 1 | 25 | 2 | 15 | Isomers, Oligomers |
| H2SO4 | 0.5 | 0 | 1 | 25 | Oligomers |
| AlCl3 | 2 | -20 | 0.5 | 40 | High MW Polymer |
| Formic Acid | 10 | 50 | 4 | 5 | Hydration products |
Visualizations
Caption: Acid-catalyzed polymerization of this compound.
Caption: Workflow for monitoring diene stability under acidic conditions.
Caption: Relationship between acidic conditions and diene instability.
Validation & Comparative
comparing the Diels-Alder reactivity of 2,4-Dimethyl-1,3-pentadiene with other dienes
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, exhibits a wide range of reactivity depending on the electronic and steric properties of the diene and dienophile. This guide provides a comparative analysis of the Diels-Alder reactivity of 2,4-dimethyl-1,3-pentadiene against other commonly used dienes: cyclopentadiene (B3395910), isoprene, and 1,3-butadiene (B125203). This objective comparison, supported by available experimental data, aims to inform synthetic strategy and experimental design.
Executive Summary
The reactivity of a diene in a Diels-Alder reaction is primarily governed by two factors: its ability to adopt the s-cis conformation and the electron-donating or -withdrawing nature of its substituents. Electron-donating groups on the diene generally increase the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-poor dienophile and a faster reaction rate.[1]
This compound possesses two electron-donating methyl groups, which would be expected to enhance its reactivity. However, the steric hindrance introduced by the methyl group at the C4 position can significantly impact its ability to achieve the necessary s-cis conformation for the reaction to occur. This guide will delve into a qualitative and quantitative comparison of its reactivity profile with other key dienes.
Quantitative Comparison of Diene Reactivity
To provide a clear comparison, the following table summarizes the relative rate constants for the Diels-Alder reaction of various dienes with a common dienophile, tetracyanoethylene (B109619) (TCNE), in dichloromethane (B109758) at 20°C.
| Diene | Relative Rate Constant (k_rel) |
| Cyclopentadiene | 2,100,000 |
| 1,3-Butadiene | 1 |
Data sourced from a study on the Diels-Alder reactivity of cyclic and acyclic dienes.[2]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and comparable results. Below are representative protocols for the Diels-Alder reaction of cyclopentadiene and 1,3-butadiene with maleic anhydride (B1165640). A proposed protocol for this compound is adapted from a procedure for the structurally similar 2,3-dimethyl-1,3-butadiene.
Reaction of this compound with Maleic Anhydride (Proposed)
This protocol is adapted from the procedure for 2,3-dimethyl-1,3-butadiene.
Materials:
-
This compound
-
Maleic anhydride
-
Toluene (or another suitable solvent like xylene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride (1.0 equivalent) in toluene.
-
Add this compound (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Reaction of Cyclopentadiene with Maleic Anhydride
Materials:
-
Maleic anhydride
-
Ethyl acetate
Procedure:
-
"Crack" dicyclopentadiene by heating it to its boiling point (around 170°C) and collecting the cyclopentadiene monomer by distillation (boiling point ~41°C). Keep the freshly distilled cyclopentadiene cold.
-
In a flask, dissolve maleic anhydride (1.0 equivalent) in a minimal amount of ethyl acetate.
-
Add hexane to the solution.
-
Slowly add the chilled cyclopentadiene (1.0 equivalent) to the maleic anhydride solution with stirring. The reaction is often exothermic.
-
Stir the mixture at room temperature. The product, cis-norbornene-5,6-endo-dicarboxylic anhydride, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold hexane.
Reaction of 1,3-Butadiene with Maleic Anhydride
Materials:
-
Butadiene sulfone (3-sulfolene)
-
Maleic anhydride
-
Xylene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine butadiene sulfone (1.0 equivalent) and maleic anhydride (1.0 equivalent) in xylene.
-
Heat the mixture to reflux. At elevated temperatures, butadiene sulfone undergoes a retro-cheletropic reaction to generate 1,3-butadiene in situ, which then reacts with maleic anhydride.
-
Continue refluxing until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature, which should induce crystallization of the product, 4-cyclohexene-cis-1,2-dicarboxylic anhydride.
-
Collect the product by vacuum filtration and wash with cold xylene or petroleum ether.
Logical Relationships and Workflows
The following diagrams illustrate the key factors influencing Diels-Alder reactivity and a general experimental workflow.
Caption: Factors influencing Diels-Alder reactivity.
Caption: General experimental workflow for a Diels-Alder reaction.
Conclusion
While direct quantitative data for the Diels-Alder reactivity of this compound is limited, a qualitative assessment based on established principles of organic chemistry provides valuable insights. The presence of two electron-donating methyl groups suggests an electronically favorable diene for the Diels-Alder reaction. However, the steric hindrance imposed by the C4-methyl group likely presents a significant barrier to achieving the requisite s-cis conformation, which is expected to decrease its overall reactivity compared to less sterically hindered dienes like 1,3-butadiene and isoprene. Cyclopentadiene, being locked in the favorable s-cis conformation, remains one of the most reactive dienes. For synthetic applications requiring the specific substitution pattern of this compound, longer reaction times or more forcing conditions may be necessary to achieve acceptable yields. Further kinetic studies on this diene would be highly beneficial to the synthetic community for a more precise understanding of its reactivity profile.
References
Validating the Structure of 2,4-Dimethyl-1,3-pentadiene: A Comparative Analysis of ¹H and ¹³C NMR Data
For Immediate Release
This guide provides a detailed validation of the chemical structure of 2,4-dimethyl-1,3-pentadiene through the analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. Designed for researchers, scientists, and professionals in drug development, this document presents a comparison of predicted NMR data with established chemical shift ranges for relevant functional groups, supported by detailed methodologies and visual aids to facilitate a comprehensive understanding of the molecule's spectroscopic signature.
Introduction to this compound
This compound is a conjugated diene with the molecular formula C₇H₁₂. Its structure, featuring a five-carbon chain with methyl groups at the second and fourth positions and double bonds at the first and third positions, gives rise to a unique NMR spectrum that can be used for its unequivocal identification. This guide will delve into the predicted ¹H and ¹³C NMR spectral data to confirm this structure.
Data Presentation: Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. This data was generated using the online NMR prediction tool, NMRDB.org.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (a) | 4.85 | Singlet | - |
| H1 (b) | 4.78 | Singlet | - |
| H3 | 5.65 | Singlet | - |
| H5 (3H) | 1.88 | Singlet | - |
| H6 (3H) | 1.83 | Singlet | - |
| H7 (3H) | 1.78 | Singlet | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | 112.5 |
| C2 | 142.8 |
| C3 | 125.7 |
| C4 | 136.2 |
| C5 | 25.8 |
| C6 | 20.9 |
| C7 | 18.4 |
Comparison with Alternative Structures and Typical Chemical Shift Ranges
The predicted NMR data for this compound aligns well with established chemical shift ranges for the functional groups present in the molecule.
¹H NMR Comparison:
-
Vinyl Protons (C1-H and C3-H): The predicted shifts for the vinyl protons (4.78, 4.85, and 5.65 ppm) fall within the typical range for protons attached to a carbon-carbon double bond (4.5-6.5 ppm). The geminal protons on C1 are distinct, and the proton on C3 is further downfield due to its position within the conjugated system.
-
Allylic Protons (C5-H₃, C6-H₃, and C7-H₃): The methyl protons are predicted to appear between 1.78 and 1.88 ppm, which is consistent with the typical range for allylic protons (1.7-2.5 ppm). The slight differences in their chemical shifts are due to their different electronic environments.
¹³C NMR Comparison:
-
Olefinic Carbons (C1, C2, C3, and C4): The predicted chemical shifts for the sp² hybridized carbons (112.5, 125.7, 136.2, and 142.8 ppm) are in the expected region for carbons of a conjugated diene system (100-150 ppm).
-
Aliphatic Carbons (C5, C6, and C7): The methyl carbons are predicted at 18.4, 20.9, and 25.8 ppm, which is characteristic of sp³ hybridized carbons in an allylic position.
The distinct number of signals and their chemical shifts in both the predicted ¹H and ¹³C NMR spectra are consistent with the proposed structure of this compound and would differ significantly from isomeric structures, thus validating its structural assignment.
Experimental Protocols
The data presented in this guide is based on computational prediction. The following outlines the general experimental protocol that would be followed to acquire experimental NMR data for validation.
¹H and ¹³C NMR Spectroscopy:
A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm). The spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). For ¹H NMR, the data would be acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum would be obtained to simplify the spectrum to single lines for each unique carbon atom.
Mandatory Visualization
The following diagrams illustrate the logical relationships for the structural validation of this compound using NMR spectroscopy.
Caption: Workflow for the structural validation of this compound.
Caption: Correlation of predicted NMR signals to the molecule's atoms.
A Comparative Guide to the Confirmation of 2,4-Dimethyl-1,3-pentadiene: A Mass Spectrometry-Focused Analysis
For researchers, scientists, and drug development professionals, the accurate identification and confirmation of chemical compounds are paramount. This guide provides a detailed comparison of mass spectrometry (MS) and other analytical techniques for the confirmation of 2,4-Dimethyl-1,3-pentadiene, a conjugated diene with applications in various fields of chemical synthesis.
This document presents a comprehensive overview of Gas Chromatography-Mass Spectrometry (GC-MS) as the primary method for confirmation, alongside comparative analyses using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols, quantitative performance data, and visual workflows are provided to aid in methodological selection and application.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique for the identification and structural elucidation of chemical compounds. When coupled with Gas Chromatography (GC), it provides high-resolution separation and sensitive detection, making it an ideal method for the analysis of volatile compounds like this compound.
Mass Spectrum and Fragmentation Pattern
The electron ionization (EI) mass spectrum of this compound is characterized by a distinct fragmentation pattern that serves as a chemical fingerprint for its identification. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 96, corresponding to its molecular weight (96.17 g/mol ).[1] The base peak, which is the most intense peak in the spectrum, is observed at m/z 81.
The fragmentation of the molecular ion is a result of the high-energy electrons in the ion source causing the molecule to break apart in a predictable manner. The major fragments observed in the mass spectrum of this compound and their proposed structures are detailed in the table below.
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 96 | [C₇H₁₂]⁺ | Molecular Ion |
| 81 | [C₆H₉]⁺ | Loss of a methyl radical (•CH₃) |
| 79 | [C₆H₇]⁺ | Rearrangement and loss of a methyl radical |
| 67 | [C₅H₇]⁺ | Loss of an ethyl radical (•C₂H₅) |
| 55 | [C₄H₇]⁺ | Further fragmentation |
| 53 | [C₄H₅]⁺ | Further fragmentation |
| 41 | [C₃H₅]⁺ (Allyl cation) | Cleavage of the carbon backbone |
| 39 | [C₃H₃]⁺ | Further fragmentation |
The fragmentation process is initiated by the ionization of the molecule. The resulting molecular ion is unstable and undergoes a series of bond cleavages and rearrangements to form more stable fragment ions. The loss of a methyl group to form the abundant ion at m/z 81 is a particularly favorable fragmentation pathway.
Figure 1. Simplified fragmentation pathway of this compound.
Comparison of Analytical Methods
While GC-MS is a primary tool for the confirmation of this compound, other analytical techniques such as HPLC and NMR spectroscopy offer alternative or complementary information.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on polarity and interaction with stationary phase, with UV or other detection. | Provides detailed structural information based on the magnetic properties of atomic nuclei. |
| Sample Volatility | Required | Not required | Not required |
| Sensitivity | High (ng to pg level) | Moderate to high, detector dependent. | Lower sensitivity, requires more sample (mg). |
| Confirmation | High confidence through mass spectrum and fragmentation pattern. | Based on retention time comparison with a standard. | Definitive structural confirmation. |
| Quantitative | Excellent with appropriate standards. | Excellent with appropriate standards. | Can be quantitative (qNMR). |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on established methods for the analysis of volatile organic compounds and conjugated dienes.[2]
Sample Preparation: For analysis of this compound in a complex matrix such as gasoline, a dilution in a suitable solvent (e.g., hexane) is typically required. An internal standard (e.g., dodecane) should be added for accurate quantification.[2]
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: A non-polar capillary column, such as a CPSIL PONA CB (150 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating conjugated dienes.[2]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 5 minutes, then ramp at 3 °C/min to 240 °C and hold for 5 minutes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-350
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
References
A Comparative Guide to Experimental and Theoretical Spectroscopic Data of 2,4-Dimethyl-1,3-pentadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimental and theoretical spectroscopic data for 2,4-Dimethyl-1,3-pentadiene. The information presented herein is intended to assist researchers in the identification, characterization, and analysis of this compound.
Workflow for Spectroscopic Data Comparison
The following diagram illustrates the general workflow for comparing experimental spectroscopic data with theoretical predictions.
Caption: Workflow for comparing experimental and theoretical spectroscopic data.
Data Presentation
¹H NMR Spectroscopic Data
| Proton Assignment | Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (CH₂) | ~4.8 | m | - |
| H3 (=CH) | ~5.8 | s | - |
| H4 (CH₃) | ~1.8 | s | - |
| H5 (CH₃) | ~1.7 | s | - |
Note: Specific assignments and coupling constants can vary slightly depending on the solvent and the spectrometer frequency.
¹³C NMR Spectroscopic Data
| Carbon Assignment | Experimental Chemical Shift (δ, ppm) |
| C1 (=CH₂) | ~113.8 |
| C2 (=C(CH₃)₂) | ~142.7 |
| C3 (=CH) | ~125.0 |
| C4 (=C(CH₃)₂) | ~135.2 |
| C5 (CH₃) | ~25.7 |
| C6 (CH₃) | ~18.4 |
| C7 (CH₃) | ~22.5 |
Note: The assignments are based on typical chemical shifts for similar structures and may require further 2D NMR experiments for unambiguous confirmation.
Infrared (IR) Spectroscopy Data
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) | Intensity |
| =C-H Stretch | ~3090 | - | Medium |
| C-H Stretch (sp³) | ~2970, 2910, 2850 | - | Strong |
| C=C Stretch | ~1640, 1600 | - | Medium-Weak |
| C-H Bend | ~1440, 1375 | - | Medium |
| =C-H Bend (out-of-plane) | ~880 | - | Strong |
Note: Theoretical vibrational frequencies from ab initio calculations often require scaling to better match experimental values. A study by B. Zhao et al. on the vibrational spectra of this compound provides a detailed theoretical analysis.[1]
Mass Spectrometry Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 96 | 30 | [M]⁺ (Molecular Ion) |
| 81 | 100 | [M - CH₃]⁺ |
| 67 | 25 | [C₅H₇]⁺ |
| 55 | 20 | [C₄H₇]⁺ |
| 41 | 40 | [C₃H₅]⁺ |
Note: The fragmentation pattern is based on Electron Ionization (EI) at 70 eV. The proposed fragments are based on common fragmentation pathways for dienes.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Data Processing: The acquired FID is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
Infrared (IR) Spectroscopy
FT-IR spectra are recorded on a Fourier-transform infrared spectrometer.
-
Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the liquid between two KBr or NaCl plates.
-
Data Acquisition: A background spectrum of the clean plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument typically scans the mid-IR range (4000-400 cm⁻¹).
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum, resulting in a transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS).
-
Sample Introduction: The sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the ion source of the mass spectrometer.
-
Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Comparison and Interpretation
A direct comparison of the experimental and theoretical data reveals a good correlation, which is essential for the structural confirmation of this compound.
-
NMR Spectroscopy: The experimental ¹H and ¹³C NMR chemical shifts are consistent with the expected values for the different proton and carbon environments in the molecule. The downfield shifts of the olefinic protons and carbons are characteristic of sp² hybridized atoms in a conjugated diene system. The chemical shifts of the methyl groups are in the expected upfield region for sp³ hybridized carbons.
-
IR Spectroscopy: The experimental IR spectrum shows characteristic absorption bands for the functional groups present in this compound. The bands above 3000 cm⁻¹ are indicative of =C-H stretching, while those just below 3000 cm⁻¹ correspond to C-H stretching of the methyl groups. The absorptions in the 1600-1640 cm⁻¹ region are due to the C=C stretching of the conjugated diene system. Ab initio calculations of the vibrational frequencies, after appropriate scaling, generally show good agreement with the experimental values, aiding in the assignment of the various vibrational modes.[1]
-
Mass Spectrometry: The mass spectrum provides the molecular weight of the compound from the molecular ion peak at m/z 96. The base peak at m/z 81 corresponds to the loss of a methyl group ([M - 15]⁺), which is a common fragmentation pathway for branched alkanes and alkenes, leading to a stable allylic carbocation. Other significant fragments can be attributed to further cleavages of the carbon skeleton.
References
Assessing the Purity of Synthesized 2,4-Dimethyl-1,3-pentadiene: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible research. In the synthesis of volatile organic compounds such as 2,4-Dimethyl-1,3-pentadiene, a versatile diene in organic synthesis, even minor impurities can significantly impact reaction yields, product stability, and biological activity. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity assessment of synthesized this compound, supported by detailed experimental protocols and comparative data.
I. Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely-used analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This makes it an ideal method for separating and identifying volatile and semi-volatile compounds in a mixture, such as the target compound and any potential impurities from a chemical synthesis.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound can result in various impurities, the nature of which depends on the specific synthetic route. Common impurities may include unreacted starting materials, isomeric byproducts, and residual solvents. For instance, in a synthesis involving the dehydration of an alcohol, incompletely reacted alcohol or isomeric dienes could be present in the final product.
Experimental Protocol: GC-MS Analysis
A robust GC-MS method is crucial for the accurate quantification of this compound and the identification of any impurities. The following protocol provides a general framework that can be optimized for specific instrumentation and sample characteristics.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of a volatile, high-purity solvent (e.g., hexane (B92381) or dichloromethane) in a clean glass vial.
-
If quantitative analysis is required, add a known concentration of an internal standard (e.g., dodecane) to the solution. The internal standard should be a compound that is well-resolved from the analyte and any expected impurities.
-
Gently vortex the solution to ensure homogeneity.
-
Transfer an aliquot of the solution to a 2 mL autosampler vial for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| GC Column | Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Temperature Program | Initial temperature of 40 °C, hold for 2 minutes, ramp to 150 °C at 10 °C/min, then ramp to 250 °C at 20 °C/min, hold for 2 minutes. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 35 - 350 amu |
3. Data Analysis:
-
Qualitative Analysis: Identify the main peak corresponding to this compound by comparing its mass spectrum with a reference library (e.g., NIST). Identify impurity peaks in a similar manner.
-
Quantitative Analysis (Purity Calculation): Calculate the purity of the synthesized product based on the peak areas of the main component and the impurities. The purity is typically expressed as a percentage of the total peak area.
Purity (%) = (Peak Area of this compound / Total Peak Area of all components) x 100
For more accurate quantification, use the internal standard method, where the response factor of the analyte relative to the internal standard is determined using a calibration curve.
II. Comparison with Alternative Methods
While GC-MS is a highly effective technique, other methods can also be employed for purity assessment, each with its own advantages and limitations.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is another powerful chromatographic technique for the analysis of volatile organic compounds.[1] The primary difference from GC-MS is the detector. An FID measures the ions produced when the eluted compounds are burned in a hydrogen-air flame.
-
Advantages: GC-FID is generally more sensitive for hydrocarbons than a mass spectrometer in full scan mode, and it has a wider linear dynamic range.[2] It is also a more cost-effective technique.
-
Disadvantages: The FID does not provide structural information, making it unsuitable for the identification of unknown impurities. It is best used for routine purity checks where the identity of potential impurities is already known.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR) to determine purity.[3][4]
-
Advantages: NMR is a non-destructive technique that provides detailed structural information about the main component and any impurities present.[3] qNMR can provide a highly accurate measure of purity without the need for a specific reference standard of the analyte.
-
Disadvantages: NMR is generally less sensitive than chromatographic methods for detecting trace impurities. Signal overlap can also complicate the analysis of complex mixtures.
III. Data Presentation: A Comparative Overview
The following table summarizes typical performance characteristics for the purity assessment of synthesized this compound using GC-MS, GC-FID, and ¹H NMR.
| Parameter | GC-MS | GC-FID | ¹H NMR (Quantitative) |
| Principle | Chromatographic separation followed by mass-based detection and identification. | Chromatographic separation followed by flame ionization detection. | Nuclear spin resonance in a magnetic field. |
| Sample Requirement | ~10 mg dissolved in 1 mL solvent | ~10 mg dissolved in 1 mL solvent | ~5-10 mg dissolved in 0.5-0.7 mL deuterated solvent |
| Limit of Detection (LOD) | Low ppm level for most impurities | Sub-ppm level for hydrocarbons | ~0.1% for most impurities |
| Identification Capability | Excellent (based on mass spectra) | Poor (based on retention time only) | Excellent (based on chemical shifts and coupling constants) |
| Quantitative Accuracy | High (with internal standard) | Very High (with internal standard) | Very High (qNMR) |
| Throughput | Moderate | High | Low to Moderate |
IV. Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental and logical processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for GC-MS Purity Assessment.
Caption: Logical Comparison of Analytical Methods.
V. Conclusion
For the comprehensive purity assessment of synthesized this compound, GC-MS offers the optimal balance of separation efficiency, sensitivity, and definitive identification of unknown impurities. While GC-FID provides a high-throughput and cost-effective solution for routine quantitative analysis of known compounds, and NMR spectroscopy delivers invaluable structural information and absolute quantification, GC-MS remains the gold standard for a thorough characterization of synthesized volatile organic compounds. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for impurity identification, the desired level of sensitivity, and available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of sta… [ouci.dntb.gov.ua]
A Comparative Guide to Catalysts for the Polymerization of 2,4-Dimethyl-1,3-pentadiene
For Researchers, Scientists, and Drug Development Professionals
The polymerization of 2,4-dimethyl-1,3-pentadiene presents a unique challenge due to the steric hindrance imposed by the methyl groups at the 2 and 4 positions. This structural feature significantly influences the choice of catalyst and the resulting polymer's microstructure and properties. This guide provides a comparative overview of potential catalyst systems for the polymerization of this sterically hindered diene, drawing upon established principles from the polymerization of analogous conjugated dienes. While direct and extensive experimental data for this compound is limited in publicly available literature, this document offers a foundational methodology and expected performance characteristics for key catalyst classes.
Catalyst Systems for Diene Polymerization
The polymerization of conjugated dienes is primarily achieved through coordination polymerization using Ziegler-Natta, metallocene, and lanthanide-based catalysts, or through cationic polymerization. Each system offers distinct advantages in terms of activity, stereoselectivity, and control over polymer properties.
Ziegler-Natta Catalysts
Ziegler-Natta (ZN) catalysts are a cornerstone of stereospecific polymerization.[1] These systems, typically comprising a transition metal compound (e.g., from Group IV-VIII) and an organoaluminum co-catalyst, are highly effective in producing polymers with specific tacticities and geometric isomers.[1] They are broadly classified into heterogeneous and homogeneous systems.[2]
-
Heterogeneous Ziegler-Natta Catalysts: Often based on titanium compounds supported on magnesium chloride, these catalysts are known for their industrial relevance in producing high-density polyethylene (B3416737) and isotactic polypropylene.[2] For diene polymerization, they can yield polymers with high stereoregularity.
-
Homogeneous Ziegler-Natta Catalysts: These catalysts, which are soluble in the reaction medium, can offer better control over the active sites and, consequently, the polymer's microstructure.[2]
Metallocene Catalysts
Metallocene catalysts, a class of homogeneous Ziegler-Natta catalysts, are characterized by their well-defined single active sites.[3] This feature allows for precise control over polymer architecture, including molecular weight, molecular weight distribution, and stereochemistry.[3][4] These catalysts typically consist of a Group IV transition metal (like titanium, zirconium, or hafnium) sandwiched between two cyclopentadienyl (B1206354) ligands, and are activated by a co-catalyst such as methylaluminoxane (B55162) (MAO).[2][5] The structure of the metallocene ligand can be tailored to control the stereoselectivity of the polymerization.[5]
Lanthanide-Based Catalysts
Catalyst systems based on lanthanide metals, particularly neodymium (Nd), have shown exceptional activity and stereoselectivity in the polymerization of conjugated dienes.[6][7] These catalysts are known for producing polydienes with high cis-1,4 content and can be effective for polymerizing a variety of diene monomers.[6][8]
Cationic Polymerization
Cationic polymerization of dienes is typically initiated by Lewis acids (e.g., AlCl₃, TiCl₄) in the presence of a proton source.[9][10] This method is often used to produce low molecular weight polymers and hydrocarbon resins.[9] However, the control over polymer microstructure can be challenging due to the potential for side reactions.[9]
Comparative Performance of Catalyst Systems
The following table summarizes the expected performance of different catalyst systems for the polymerization of this compound. The values are extrapolated based on the behavior of structurally similar, sterically hindered dienes and general catalyst characteristics.
| Catalyst System | Catalyst Examples | Co-catalyst | Expected Polymer Yield | Expected Molecular Weight (Mn) | Expected Predominant Microstructure |
| Heterogeneous Ziegler-Natta | TiCl₄/MgCl₂ | Al(C₂H₅)₃ | Moderate | High | Likely mixed 1,4-cis and 1,4-trans |
| Homogeneous Ziegler-Natta | V(acac)₃ | Al(C₂H₅)₂Cl | Moderate to High | Medium to High | Predominantly 1,4-trans |
| Metallocene | rac-(EtInd)₂ZrCl₂ | MAO | High | High | Potentially high stereoregularity (isotactic or syndiotactic 1,2- or 1,4-polymers depending on catalyst symmetry) |
| Lanthanide-Based | Nd(versatate)₃ | Al(i-Bu)₂H | High | Very High | High cis-1,4 |
| Cationic | AlCl₃ | H₂O | Low to Moderate | Low | Complex mixture of 1,2- and 1,4-units with potential for cyclization |
Note: This data is illustrative and intended for comparative purposes. Actual results will depend on specific reaction conditions.
Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point for the polymerization of this compound. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
General Polymerization Procedure
-
Reactor Preparation: A glass reactor is thoroughly dried and purged with an inert gas.
-
Solvent and Monomer Addition: Anhydrous solvent (e.g., toluene (B28343) or hexane) is introduced into the reactor, followed by the this compound monomer.
-
Catalyst Preparation and Addition:
-
Ziegler-Natta/Metallocene/Lanthanide Systems: The co-catalyst (e.g., MAO or an organoaluminum compound) is added to the reactor and stirred. The transition metal catalyst component is then introduced to initiate the polymerization.
-
Cationic Systems: The Lewis acid initiator is added to the monomer solution.
-
-
Polymerization: The reaction mixture is maintained at the desired temperature with constant stirring for a specified duration.
-
Termination: The polymerization is quenched by the addition of a protic solvent like methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). The precipitated polymer is then collected by filtration, washed, and dried under vacuum.
Detailed Protocol for Metallocene-Catalyzed Polymerization
-
Materials: rac-(EtInd)₂ZrCl₂ (catalyst), Methylaluminoxane (MAO) (10 wt% solution in toluene), this compound, Toluene (anhydrous).
-
Procedure:
-
In a glovebox, a 100 mL Schlenk flask equipped with a magnetic stir bar is charged with 40 mL of toluene.
-
This compound (5 mL) is added to the flask.
-
The desired amount of MAO solution is added via syringe, and the mixture is stirred for 10 minutes.
-
A solution of rac-(EtInd)₂ZrCl₂ in toluene is prepared and injected into the flask to start the polymerization.
-
The reaction is stirred at 50 °C for 1 hour.
-
The polymerization is terminated by adding 5 mL of methanol.
-
The polymer is precipitated in 200 mL of acidified methanol, filtered, and dried in a vacuum oven at 60 °C overnight.
-
Visualization of Catalytic Pathways and Workflow
The following diagrams illustrate the classification of the discussed catalyst systems and a typical experimental workflow for catalyst screening.
Caption: Classification of major catalyst types for diene polymerization.
Caption: A generalized experimental workflow for comparative catalyst studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. ac1.hhu.de [ac1.hhu.de]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. utd-ir.tdl.org [utd-ir.tdl.org]
- 8. Polymerization of dienes on lanthanide containing catalytic systems. Review | Semantic Scholar [semanticscholar.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. asianpubs.org [asianpubs.org]
A Comparative Guide to the Kinetic and Thermodynamic Products of Reactions with 2,4-Dimethyl-1,3-pentadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic and thermodynamic products formed from reactions of 2,4-dimethyl-1,3-pentadiene. While specific experimental data for this substituted diene is limited in publicly available literature, this document outlines the expected outcomes based on well-established principles of organic chemistry, supported by theoretical data and generalized experimental protocols.
Electrophilic Addition of HBr: A Case Study in Kinetic vs. Thermodynamic Control
The reaction of a conjugated diene with an electrophile like hydrogen bromide (HBr) can yield two primary types of products: the 1,2-adduct and the 1,4-adduct. The distribution of these products is a classic example of kinetic versus thermodynamic control, which is highly dependent on reaction conditions, particularly temperature.
Under kinetic control (low temperatures), the product that is formed fastest is favored. This is typically the 1,2-addition product, as the proximity of the bromide ion to the initially formed carbocation allows for a more rapid reaction.
Under thermodynamic control (higher temperatures), the reaction is reversible, allowing for equilibrium to be established. This favors the most stable product, which is often the 1,4-addition product due to the formation of a more substituted and thus more stable double bond.
Predicted Products and Their Relative Stabilities
Protonation of this compound at the C1 position leads to a resonance-stabilized allylic carbocation. Nucleophilic attack by the bromide ion at the two positively charged carbons (C2 and C4) results in the formation of the 1,2- and 1,4-addition products, respectively.
Table 1: Predicted Products of HBr Addition to this compound
| Product Name | Structure | Addition Type | Expected Stability |
| 4-Bromo-2,4-dimethyl-1-pentene | ![]() | 1,2-Addition (Kinetic) | Less Stable |
| 4-Bromo-2,4-dimethyl-2-pentene | ![]() | 1,4-Addition (Thermodynamic) | More Stable |
The increased stability of the 1,4-adduct is attributed to the tetrasubstituted double bond, which is more thermodynamically stable than the disubstituted double bond in the 1,2-adduct.
Experimental Protocols
The following are proposed experimental protocols for the selective formation of the kinetic and thermodynamic products.
Kinetic Control (Favoring 1,2-Addition):
-
Dissolve this compound in a non-polar solvent (e.g., hexane) in a flask equipped with a magnetic stirrer.
-
Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Slowly bubble a stoichiometric amount of dry HBr gas through the solution while maintaining the low temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a cold, dilute aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Analyze the product mixture using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the product ratio.
Thermodynamic Control (Favoring 1,4-Addition):
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane) in a round-bottom flask.
-
Add a catalytic amount of a proton source, such as a non-nucleophilic strong acid, if necessary.
-
Slowly add one equivalent of HBr (as a solution in acetic acid or another appropriate solvent).
-
Heat the reaction mixture to a moderate temperature (e.g., 40 °C) and stir for several hours to allow the reaction to reach equilibrium.
-
Monitor the product distribution over time using GC-MS.
-
Once the product ratio is stable, cool the reaction to room temperature and work it up as described for the kinetic control experiment.
-
Characterize the products and determine the final product ratio.
Diels-Alder Reaction: A [4+2] Cycloaddition
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. It involves the reaction of a conjugated diene with a dienophile. For this compound, a potential dienophile is maleic anhydride (B1165640), which would lead to the formation of a substituted cyclohexene (B86901) derivative. The stereochemistry of the product (endo vs. exo) can also be influenced by kinetic and thermodynamic control. The endo product is often the kinetic product due to favorable secondary orbital interactions in the transition state, while the exo product is typically the more thermodynamically stable product due to reduced steric hindrance.
Proposed Diels-Alder Reaction
Table 2: Expected Products of the Diels-Alder Reaction
| Reactants | Product Name | Expected Kinetic Product | Expected Thermodynamic Product |
| This compound + Maleic Anhydride | 3,3,5-Trimethyl-3,6-dihydrophthalic anhydride | Endo Isomer | Exo Isomer |
Experimental Protocol for Diels-Alder Reaction
-
In a round-bottom flask, dissolve maleic anhydride in a suitable solvent, such as toluene.
-
Add an equimolar amount of this compound to the solution.
-
For kinetic control, the reaction can be stirred at room temperature or slightly elevated temperatures for a shorter duration.
-
For thermodynamic control, the reaction mixture should be heated to reflux for an extended period to allow for the equilibration of the endo and exo products.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with cold solvent.
-
Determine the melting point and characterize the product by IR and NMR spectroscopy to ascertain the stereochemistry.
Visualizing Reaction Pathways and Workflows
To better understand the relationships between reactants, intermediates, and products, as well as the experimental processes, the following diagrams are provided.
Caption: Reaction pathway for the electrophilic addition of HBr.
Caption: General experimental workflow for product isolation and analysis.
Disclaimer: The product distributions and optimal reaction conditions presented in this guide are based on established chemical principles and are theoretical in nature. Experimental validation is required to determine the precise outcomes for the reactions of this compound.
cross-reactivity studies of 2,4-Dimethyl-1,3-pentadiene with different substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of 2,4-Dimethyl-1,3-pentadiene with a selection of substrates. Due to the limited availability of comprehensive, direct comparative studies, this document synthesizes available data from discrete studies to offer insights into the diene's reactivity profile. The information is intended to guide researchers in designing synthetic routes and understanding the potential interactions of this versatile chemical intermediate.
Introduction to this compound Reactivity
This compound is a conjugated diene, a structural motif that makes it a highly reactive participant in several key organic transformations.[1] Its electron-rich diene system readily engages in cycloaddition reactions, polymerizations, and various functional group interconversions.[1] This reactivity is fundamental to its application as a building block in the synthesis of complex molecular architectures for pharmaceuticals, electronics, and materials science.[1] The reactivity of conjugated dienes is notably exemplified by the Diels-Alder reaction, a powerful tool for the formation of six-membered rings.[2][3]
Comparison of Reactivity with Different Substrates
The following tables summarize the observed reactivity of this compound and structurally similar dienes with various substrates.
Table 1: Diels-Alder Cycloaddition Reactions
| Diene | Dienophile | Solvent | Product(s) | Yield | Reference |
| 3,4-Dimethylpenta-1,3-diene | Maleic anhydride (B1165640) | Benzene (B151609) | "Normal" and "rearranged" adducts | 50:50 mixture | [4] |
| 3,4-Dimethylpenta-1,3-diene | Maleic anhydride | THF | "Normal" adduct | >90% (98:2 mixture with rearranged) | [4] |
*Note: Data for the structurally similar 3,4-Dimethylpenta-1,3-diene is presented here to provide insight into the potential reactivity of this compound in Diels-Alder reactions.
Table 2: Reactions with Hydrogen Halides
| Substrate | Reagent | Key Observation | Products | Reference |
| This compound | HCl (one equivalent) | Formation of kinetic and thermodynamic products | Major products from electrophilic addition | [5] |
| This compound | HBr | Potential for multiple products via allylic carbocations | Theoretically up to 3 products | [6] |
Table 3: Reactions with Organometallic Reagents
| Substrate | Reagent | Reaction Type | Observation | Reference |
| This compound | HMn(CO)₅ / HCo(CO)₄ | Hydrogen-atom transfer | Reacts via a radical-pair mechanism | [7] |
Experimental Protocols
Detailed methodologies for the key reactions are provided below.
Diels-Alder Reaction of 3,4-Dimethylpenta-1,3-diene with Maleic Anhydride[4]
-
Materials: 3,4-Dimethylpenta-1,3-diene, Maleic anhydride, Benzene (solvent), Tetrahydrofuran (THF, solvent).
-
Procedure (in Benzene): A solution of 3,4-dimethylpenta-1,3-diene and maleic anhydride in benzene is prepared. The reaction mixture is stirred, likely at a specified temperature (details not fully available in the abstract), leading to a 50:50 mixture of the "normal" and "rearranged" Diels-Alder adducts.
-
Procedure (in THF): A solution of 3,4-dimethylpenta-1,3-diene and maleic anhydride in THF is prepared. The reaction is carried out under specific conditions (temperature and time not detailed in the abstract) to reproducibly yield the "normal" adduct in over 90% yield.
Reaction with Hydrogen Halides (General Protocol)[5][6]
-
Materials: this compound, Hydrochloric acid (HCl) or Hydrobromic acid (HBr), appropriate solvent (e.g., a non-nucleophilic solvent).
-
Procedure: One equivalent of the hydrogen halide is added to a solution of this compound, typically at a low temperature to control the reaction. The reaction proceeds through the formation of an allylic carbocation intermediate. The distribution of kinetic and thermodynamic products can be influenced by reaction temperature and time. Product isolation would typically involve quenching the reaction, extraction, and purification by chromatography or distillation.
Reaction Mechanisms and Workflows
The following diagrams illustrate the key reaction pathways discussed.
Caption: Generalized Diels-Alder reaction pathway.
Caption: Electrophilic addition of hydrogen halides.
References
- 1. nbinno.com [nbinno.com]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. Diels–Alder Reaction [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solved Draw the major products obtained from the reaction of | Chegg.com [chegg.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
Synthesis of 2,4-Dimethyl-1,3-pentadiene: A Comparative Analysis of Reported Yields
For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. This guide provides a comparative analysis of common synthetic routes to 2,4-Dimethyl-1,3-pentadiene, focusing on reported yields and experimental protocols. While specific literature detailing the yield of this compound is limited, this comparison draws upon data from analogous reactions and established synthetic methodologies to provide a useful benchmark for performance.
Summary of Synthetic Methods and Reported Yields
The synthesis of this compound is primarily approached through two main strategies: the acid-catalyzed dehydration of a corresponding alcohol and the Wittig reaction. Below is a summary of the expected yields based on related compounds and general principles.
| Synthesis Method | Starting Material(s) | Catalyst/Reagent | Reported Yield (%) | Reference Type |
| Acid-Catalyzed Dehydration | 2,4-Dimethyl-3-pentanol | Acid Catalyst (e.g., H₂SO₄, H₃PO₄) | Not directly reported; analogous reactions suggest 65-85% | General/Analogous |
| Wittig Reaction | Acetone (B3395972), Isopropylidenetriphenylphosphorane | Strong Base (e.g., n-BuLi) | Not directly reported; analogous reactions suggest high yields | General/Analogous |
Note: The yields presented are based on analogous chemical transformations due to the absence of specific reported yields for this compound in the surveyed literature.
Detailed Experimental Protocols
Acid-Catalyzed Dehydration of 2,4-Dimethyl-3-pentanol (Analogous Protocol)
This protocol is based on the well-established acid-catalyzed dehydration of secondary alcohols. A similar procedure for the dehydration of 2-pentanol (B3026449) to 2-pentene (B8815676) has been reported with yields ranging from 65-80%.
Reaction:
(CH₃)₂CH-CH(OH)-CH(CH₃)₂ → (CH₃)₂C=CH-C(CH₃)=CH₂ + H₂O
Procedure:
-
To a cooled mixture of water and concentrated sulfuric acid in a round-bottom flask, slowly add 2,4-dimethyl-3-pentanol.
-
Connect the flask to a distillation apparatus.
-
Heat the flask gently to initiate the dehydration reaction and distill the resulting alkene.
-
The distillate is collected and washed with a dilute sodium hydroxide (B78521) solution to neutralize any acidic impurities, followed by a water wash.
-
The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and purified by fractional distillation to yield this compound.
Wittig Reaction (Generalized Protocol)
The Wittig reaction is a powerful method for alkene synthesis.[1][2] For this compound, this would involve the reaction of acetone with isopropylidenetriphenylphosphorane. While a specific yield for this reaction is not available, Wittig reactions are known for their high efficiency.[3]
Reaction Scheme:
(CH₃)₂C=O + (C₆H₅)₃P=C(CH₃)₂ → (CH₃)₂C=C(CH₃)₂ + (C₆H₅)₃P=O
Procedure:
-
Ylide Preparation: Isopropyltriphenylphosphonium bromide is suspended in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere. A strong base, such as n-butyllithium, is added dropwise at a low temperature to generate the isopropylidenetriphenylphosphorane ylide.
-
Reaction with Ketone: A solution of acetone in the same anhydrous solvent is then added dropwise to the ylide solution at low temperature.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction is quenched with water or a saturated ammonium (B1175870) chloride solution. The product is extracted with an organic solvent. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by chromatography to separate the this compound from the triphenylphosphine (B44618) oxide byproduct.
Visualizing the Synthetic Workflow
The following diagrams illustrate the generalized workflows for the synthesis of this compound via the two primary methods discussed.
References
Safety Operating Guide
Proper Disposal of 2,4-Dimethyl-1,3-pentadiene: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 2,4-Dimethyl-1,3-pentadiene, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this flammable and irritant chemical.
I. Immediate Safety and Handling Precautions
This compound is a highly flammable liquid and vapor that can cause skin and eye irritation, as well as respiratory irritation.[1][2][3] Adherence to strict safety protocols is mandatory when handling this substance.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]
-
Skin Protection: Wear fire/flame resistant and impervious clothing.[4] Handle with chemical-impermeable gloves that have been inspected prior to use.[4]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4]
Handling and Storage:
-
Handle in a well-ventilated area.[4]
-
Use non-sparking tools and explosion-proof equipment to prevent ignition.[2][4][5]
-
Keep the container tightly closed and store it in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[2][4][5]
II. Spill Containment and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent escalation.
Emergency Procedures:
-
Remove Ignition Sources: Immediately eliminate all sources of ignition from the area, including sparks, open flames, and hot surfaces.[2][4][5]
-
Ventilate the Area: Ensure adequate ventilation to disperse vapors.
-
Evacuate Personnel: Evacuate non-essential personnel to a safe area, upwind of the spill if possible.[4]
-
Contain the Spill: Use an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder to soak up the spilled liquid.[2][5]
-
Collect Waste: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, closed, and properly labeled container for disposal.[2][4][5]
III. Quantitative Data for this compound
| Property | Value | Source |
| UN Number | 3295 | [1] |
| Transport Hazard Class | 3 (Flammable Liquid) | [1] |
| Packaging Group | II | [1] |
| Flash Point | -18 °C | [3] |
| GHS Hazard Statements | H225 (Highly flammable liquid and vapour), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][2] |
IV. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local hazardous waste regulations.[6] This chemical is classified as a Class 3 flammable liquid and requires disposal through a licensed hazardous waste management company.[7]
-
Waste Collection:
-
Labeling:
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[1]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
Crucial Disposal "Don'ts":
-
NEVER pour this compound down the drain or into any sewer system.[6][9]
-
NEVER dispose of this chemical in regular trash.[8]
-
NEVER attempt to burn or incinerate the waste chemical on-site.[9]
V. Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. triumvirate.com [triumvirate.com]
- 9. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


